An In-depth Technical Guide to the Physicochemical Properties of 2-(Methylthio)-5-nitrobenzonitrile
For distribution to: Researchers, scientists, and drug development professionals. Abstract This technical guide provides a comprehensive overview of the anticipated physicochemical properties of 2-(Methylthio)-5-nitroben...
Author: BenchChem Technical Support Team. Date: February 2026
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of the anticipated physicochemical properties of 2-(Methylthio)-5-nitrobenzonitrile (CAS No. 74631-35-9). In the absence of extensive, publicly available experimental data for this specific molecule, this document serves as a predictive guide and a methodological framework for its empirical characterization. By leveraging data from structurally related analogs and fundamental chemical principles, we will explore the expected characteristics of this compound, including its molecular structure, spectral behavior, thermal properties, and solubility. Furthermore, this guide details robust, field-proven experimental protocols for the precise determination of these properties, emphasizing the rationale behind methodological choices to ensure data integrity and reproducibility. This document is intended to empower researchers in drug discovery and chemical synthesis with the foundational knowledge required to effectively handle, characterize, and utilize 2-(Methylthio)-5-nitrobenzonitrile in their research endeavors.
Introduction: The Scientific Context of 2-(Methylthio)-5-nitrobenzonitrile
2-(Methylthio)-5-nitrobenzonitrile is a multifaceted organic molecule that incorporates three key functional groups: a nitrile (-C≡N), a nitro group (-NO₂), and a methylthio group (-SCH₃) appended to a benzene ring. This unique combination of electron-withdrawing and electron-donating moieties suggests a rich and complex chemical profile, making it a compound of interest in medicinal chemistry and materials science. The nitrile group is a common pharmacophore found in numerous approved drugs, valued for its ability to engage in hydrogen bonding and its metabolic stability.[1][2] The nitroaromatic scaffold is a well-established precursor in the synthesis of bioactive molecules, often serving as a handle for further functionalization, although its presence can also confer specific biological activities, including antimicrobial properties.[3][4] The methylthio group can influence the lipophilicity and metabolic profile of a molecule, potentially impacting its pharmacokinetic properties.
Given its potential utility, a thorough understanding of the physicochemical properties of 2-(Methylthio)-5-nitrobenzonitrile is paramount for its successful application. These properties govern its behavior in both chemical reactions and biological systems, influencing everything from reaction kinetics to bioavailability.
Molecular Structure and Inferred Properties
The foundational step in characterizing any chemical entity is to understand its structure and the interplay of its constituent functional groups.
The arrangement of the functional groups on the benzene ring dictates the molecule's electronic and steric properties. The nitro and nitrile groups are strongly electron-withdrawing, while the methylthio group is a weak electron-donating group. This electronic push-pull relationship can influence the molecule's reactivity and spectroscopic signatures.
Caption: 2D structure of 2-(Methylthio)-5-nitrobenzonitrile.
Predicted and Experimental Physicochemical Properties
While specific experimental data for 2-(Methylthio)-5-nitrobenzonitrile is scarce, we can infer its likely properties based on related compounds and provide standardized protocols for their determination.
Thermal Properties: Melting and Boiling Points
Predicted Properties:
The presence of polar functional groups (nitro and nitrile) and a relatively planar aromatic structure suggests that 2-(Methylthio)-5-nitrobenzonitrile is a solid at room temperature with a moderately high melting point. For comparison, 2-methyl-5-nitrobenzonitrile has a melting point of 106°C. The substitution of a methyl group with a methylthio group is not expected to drastically alter the melting point, though subtle changes in crystal packing will have an effect. A predicted boiling point for the related 2-(benzylthio)-5-nitrobenzonitrile is 438.6±45.0 °C, suggesting that the target compound will also have a high boiling point and may decompose before boiling at atmospheric pressure.[6]
Table 1: Thermal Properties of 2-(Methylthio)-5-nitrobenzonitrile and Related Compounds
Experimental Protocol for Melting Point Determination:
Principle: The melting point is a key indicator of purity. Pure crystalline solids typically melt over a narrow temperature range (0.5-1.0°C), while impurities depress and broaden the melting range.[7]
Methodology:
A small, finely powdered sample of the compound is packed into a capillary tube.
The capillary tube is placed in a calibrated melting point apparatus with a controlled heating block.[8][9][10]
The sample is heated at a slow, controlled rate (1-2°C per minute) near the expected melting point.[7]
The temperature at which the first liquid appears (onset) and the temperature at which the entire sample is liquid (completion) are recorded as the melting range.
Causality and Trustworthiness: A slow heating rate is crucial for ensuring thermal equilibrium between the sample, the thermometer, and the heating block, leading to an accurate measurement.[7] The sharpness of the melting range serves as an internal validation of the sample's purity.
Technical Guide: Strategic Utilization of 2-(Methylthio)-5-nitrobenzonitrile in Organic Synthesis
The following technical guide provides an in-depth analysis of 2-(Methylthio)-5-nitrobenzonitrile, a high-value electrophilic scaffold used in the synthesis of bioactive heterocycles and agrochemicals. [1] Executive Summ...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide provides an in-depth analysis of 2-(Methylthio)-5-nitrobenzonitrile, a high-value electrophilic scaffold used in the synthesis of bioactive heterocycles and agrochemicals.
[1]
Executive Summary
2-(Methylthio)-5-nitrobenzonitrile (CAS: 74631-35-9) represents a "privileged scaffold" in medicinal and agrochemical chemistry due to its unique electronic architecture.[1] It features three distinct functional handles—a nitrile (CN), a methylthio group (SMe), and a nitro group (
)—arranged in a specific 1,2,5-substitution pattern.
The core utility of this molecule lies in the "Sulfur Switch" mechanism : the latent stability of the methylthio group allows for robust handling, while its oxidation to a methylsulfonyl (
) moiety transforms it into a hyper-reactive electrophile, enabling rapid Nucleophilic Aromatic Substitution () under mild conditions. This guide details the synthesis, reactivity profile, and application of this scaffold in generating diverse chemical libraries.
Structural Analysis & Electronic Profile
The reactivity of 2-(Methylthio)-5-nitrobenzonitrile is governed by the cooperative electron-withdrawing effects of the nitrile and nitro groups.[1]
C2 Position (SMe): The sulfur atom is located ortho to the nitrile and para to the nitro group. Both auxochromes withdraw electron density from the ring, making the C2 position highly electron-deficient.
Activation Potential: While the SMe group itself is a poor leaving group, it serves as a "masked" leaving group. Upon oxidation to sulfoxide (SOMe) or sulfone (
), the leaving group ability increases by orders of magnitude (approx. – times faster rates compared to unactivated halides).
Computed Physicochemical Properties
Property
Value
Note
Molecular Formula
Molecular Weight
194.21 g/mol
LogP (Predicted)
~2.3
Lipophilic, good membrane permeability
H-Bond Acceptors
4
(2), CN (1), S (1)
Topological Polar Surface Area
94.9
Synthesis of the Core Scaffold
The most robust industrial route involves the
displacement of a halogen (typically chloride or fluoride) by a thiomethoxide nucleophile.
Protocol: Synthesis from 2-Chloro-5-nitrobenzonitrile
Preparation: Charge a dry 3-neck flask with 2-chloro-5-nitrobenzonitrile dissolved in anhydrous DMF (5 mL/g). Cool to 0°C under
atmosphere.
Addition: Add sodium thiomethoxide (solid or 21% aq. solution) portion-wise to control the exotherm. The solution will typically turn deep yellow/orange.
Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature. Monitor by TLC (Hexane/EtOAc 8:2); the starting chloride (
) should disappear, replaced by the product ().
Workup: Pour the reaction mixture into ice-cold water (10x volume). The product will precipitate as a solid.[2]
Isolation: Filter the precipitate, wash copiously with water to remove residual DMF and salts. Dry in a vacuum oven at 45°C.
Purification: Recrystallization from Ethanol/Water typically yields >95% purity.
The "Sulfur Switch": Oxidation & Displacement
This is the critical workflow for drug discovery applications. The SMe group is oxidized to a sulfone, creating a "super-electrophile" that can be displaced by diverse nucleophiles (amines, phenols, thiols) to build libraries.
Caption: The "Sulfur Switch" workflow converting the stable thioether into a reactive sulfone for library synthesis.
Experimental Protocol: Oxidation to Sulfone
Reference: US Patent 4,332,820 [1]
Slurry: Suspend 10.0 g (51.5 mmol) of 2-(Methylthio)-5-nitrobenzonitrile in 75 mL glacial acetic acid. Heat to 60°C.
Oxidation: Add 30% Hydrogen Peroxide (
, 4.0 eq) dropwise over 20 minutes. The reaction is exothermic; maintain temp < 80°C.
Completion: Heat at 75°C for 3 hours. The mixture will become homogenous and then may precipitate the sulfone.
Isolation: Cool to room temperature and pour into 300 mL ice water. Filter the white solid.
Yield: Typically 95-98%.[1] Melting point: 205-207°C.[1]
Application: Synthesis of Diaryl Ethers
The resulting 2-(methylsulfonyl)-5-nitrobenzonitrile reacts with phenols (e.g., 4-methoxyphenol) in the presence of
in acetone or acetonitrile to yield diaryl ethers.[1] This is a key scaffold for herbicides and certain non-nucleoside reverse transcriptase inhibitors (NNRTIs).[1]
Downstream Applications & Derivatives
Beyond the "Sulfur Switch," the scaffold offers two other vectors for derivatization:
Nitro Reduction
Benzothiazoles
Reducing the nitro group to an amine (using
or ) yields 2-amino-5-(methylthio)benzonitrile .[1]
Cyclization: Reaction with polyphosphoric acid (PPA) or acidic condensation can close the ring onto the nitrile or the sulfur (if dealkylated), forming benzothiazoles or quinazolines .
Nitrile Hydrolysis
The nitrile group can be hydrolyzed to a carboxylic acid or amide, or converted to a tetrazole using sodium azide (
).
Tetrazole Derivatives: 5-(2-(methylthio)-5-nitrophenyl)-1H-tetrazole is a bioisostere for carboxylic acids, often improving metabolic stability in drug candidates.[1]
Divergent Synthesis Map
The following diagram illustrates the versatility of the scaffold in generating distinct chemical classes.
Caption: Divergent synthesis pathways from the core scaffold leading to distinct bioactive classes.[1]
References
Preparation of Certain 2-Phenoxy-5-nitrobenzonitriles.
2-(Methylthio)-5-nitrobenzonitrile (Compound Summary).
Source: PubChem (National Library of Medicine).[1]
Context: Physicochemical data and CAS registry confirmation (74631-35-9).[1]
URL:[Link][1]
Nucleophilic Arom
) in Drug Discovery.
Source: ScienceDirect / Elsevier Reference Module.
Context: General mechanistic grounding for the activation of leaving groups by ortho/para nitro substituents.
URL:[Link]
Synthesis of 4-Amino-2-methyl-10H-thieno[2,3-b][1,5]benzodiazepine.
Source: Organic Preparations and Procedures International (via ResearchGate).[1]
Context: Illustrates related nitro-nitrile chemistry in the synthesis of Olanzapine precursors, demonstrating the utility of similar scaffolds.
URL:[Link]
An In-depth Technical Guide to the Electronic Properties of the Nitro Group in 2-(Methylthio)-5-nitrobenzonitrile
Abstract This technical guide provides a comprehensive analysis of the electronic properties of 2-(Methylthio)-5-nitrobenzonitrile, a molecule of interest in medicinal chemistry and materials science. The electronic char...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide provides a comprehensive analysis of the electronic properties of 2-(Methylthio)-5-nitrobenzonitrile, a molecule of interest in medicinal chemistry and materials science. The electronic character of this compound is dictated by a complex interplay between a powerful electron-withdrawing nitro group, a strong electron-withdrawing cyano group, and an ambivalent methylthio group. This document elucidates the synergistic and antagonistic electronic effects—inductive and resonance—that define the electron density distribution across the aromatic scaffold. We will explore how this unique electronic architecture influences the molecule's chemical reactivity, particularly towards nucleophilic aromatic substitution, and its potential utility in drug design. This guide further presents detailed, field-proven experimental and computational protocols for characterizing these electronic properties, including Hammett analysis, Density Functional Theory (DFT), and ¹³C NMR spectroscopy, to provide a robust framework for researchers.
Part 1: Fundamental Principles of Electronic Effects in Aromatic Systems
The reactivity and properties of a substituted aromatic compound are not merely the sum of its parts; they are the result of a delicate and often complex interplay of electronic effects exerted by its substituents. These effects, which modulate the electron density of the π-system, are broadly categorized into two primary mechanisms: the inductive effect and the resonance effect.[1][2][3][4]
Inductive Effect (I): This effect is transmitted through the sigma (σ) bonds of the molecule and arises from differences in electronegativity between adjacent atoms.[1][2] Electron-withdrawing groups (EWGs) with high electronegativity pull electron density away from the ring (-I effect), while less electronegative groups like alkyls can donate electron density (+I effect).[4][5]
Resonance (or Mesomeric) Effect (M): This effect involves the delocalization of π-electrons or lone pairs between a substituent and the aromatic ring.[1][2] It requires a conjugated system of p-orbitals. Groups that donate lone pairs into the ring exhibit a positive resonance effect (+M), increasing the ring's electron density. Groups with π-bonds to electronegative atoms withdraw electron density from the ring via a negative resonance effect (-M).[6]
The net electronic influence of a substituent is the vector sum of its inductive and resonance contributions, which can either reinforce or oppose each other.
}
General representation of electronic effects on an aromatic ring.
Part 2: Analysis of Individual Substituent Effects
To understand the electronic landscape of 2-(Methylthio)-5-nitrobenzonitrile, we must first dissect the contributions of each functional group.
The Nitro Group (-NO₂): A Powerful Electron-Withdrawing Moiety
The nitro group is one of the most potent electron-withdrawing groups in organic chemistry.[5] Its effect is twofold:
Strong -I Effect: The high electronegativity of the nitrogen and oxygen atoms results in a powerful inductive withdrawal of electron density from the aromatic ring through the C-N sigma bond.
Strong -M Effect: The nitro group can delocalize π-electrons from the ring onto its oxygen atoms, as shown in its resonance structures. This further depletes the electron density of the ring, particularly at the ortho and para positions.
This combined electron withdrawal deactivates the aromatic ring towards electrophilic substitution but strongly activates it for nucleophilic aromatic substitution.[7][8][9]
The Cyano Group (-CN): A Strong Inductive and Resonance Withdrawing Group
The cyano group of the benzonitrile moiety also acts as a strong electron-withdrawing group.
Strong -I Effect: The sp-hybridized carbon of the nitrile is more electronegative than the sp²-hybridized carbons of the ring, leading to significant inductive withdrawal.
Moderate -M Effect: The π-system of the C≡N triple bond can accept electron density from the aromatic ring through resonance, contributing to its electron-deficient character.
The presence of the cyano group makes the aromatic ring significantly less nucleophilic.[10][11]
The Methylthio Group (-SMe): An Ambivalent Substituent
The methylthio group presents a more nuanced electronic profile, exhibiting opposing effects.
-I Effect: Sulfur is more electronegative than carbon, leading to a weak inductive withdrawal of electron density from the ring.
+M Effect: The sulfur atom possesses lone pairs of electrons in its p-orbitals, which can be donated into the aromatic π-system through resonance. This effect increases electron density, primarily at the ortho and para positions.
Generally, for sulfur, the resonance donation (+M) is significant and often outweighs the inductive withdrawal (-I) in directing aromatic reactivity, making it an overall activating, ortho-para directing group.[12][13]
Part 3: Synergistic Electronic Landscape of 2-(Methylthio)-5-nitrobenzonitrile
The electronic properties of the target molecule are defined by the specific arrangement of these three groups on the benzonitrile ring.
The nitro group is at position 5.
The methylthio group is at position 2.
The cyano group is at position 1.
This places the strongly withdrawing nitro group para to the donating methylthio group and meta to the withdrawing cyano group. The powerful -M effect of the nitro group and the +M effect of the methylthio group are in direct conjugation, creating a strong "push-pull" system across the aromatic ring. This delocalization significantly polarizes the molecule.
The cyano group at position 1 adds a further layer of inductive and resonance withdrawal. The net result is a highly electron-deficient aromatic ring, which is exceptionally activated for nucleophilic aromatic substitution (SNAr). The positions ortho and para to the potent nitro group (positions 4 and 6) are rendered extremely electrophilic.
}
Combined electronic influences in 2-(Methylthio)-5-nitrobenzonitrile.
Part 4: Experimental and Computational Characterization
To quantitatively and qualitatively assess the electronic landscape of 2-(Methylthio)-5-nitrobenzonitrile, a multi-pronged approach combining classical physical organic chemistry with modern computational and spectroscopic techniques is recommended.
Protocol 1: Quantitative Assessment using Hammett Linear Free-Energy Relationships
Causality: The Hammett equation is a cornerstone of physical organic chemistry that quantifies the electronic effect of a substituent by comparing the rate or equilibrium constant of a reaction of a substituted aromatic compound to that of the unsubstituted parent compound.[14] It provides empirical, quantitative data (σ constants) on the electron-donating or -withdrawing nature of a substituent.[15][16]
Weakly Withdrawing (Inductive) / Neutral to Donating (Resonance)
Table 1: Hammett substituent constants for relevant functional groups. Positive values indicate an electron-withdrawing effect relative to hydrogen.
Experimental Protocol (Self-Validating System):
Synthesis: Synthesize a series of 4-substituted-2-(methylthio)-5-nitrobenzonitriles where the 4-position is varied with known substituents (e.g., -H, -Cl, -OCH₃).
Reaction Selection: Choose a reaction sensitive to electronic effects at the cyano group, such as its alkaline hydrolysis to the corresponding benzoic acid.
Kinetic Measurements: Using UV-Vis spectrophotometry or HPLC, monitor the rate of disappearance of the starting material or appearance of the product for each substituted compound under identical, rigorously controlled conditions (temperature, solvent, pH).
Data Analysis: Calculate the second-order rate constant (k) for each substituent (X) and for the unsubstituted parent (k₀, where X=H).
Hammett Plot: Plot log(kₓ/k₀) versus the known σ values for the substituents at the 4-position.
Validation: The trustworthiness of the experiment is validated by the linearity of the Hammett plot (R² > 0.95). The slope of this line is the reaction constant (ρ), which indicates the sensitivity of the hydrolysis reaction to the electronic effects within this specific molecular scaffold.
Protocol 2: Computational Analysis via Density Functional Theory (DFT)
Causality: DFT is a powerful quantum mechanical modeling method used to compute the electronic structure of molecules.[19] It allows for the visualization of electron density distribution and the calculation of atomic charges, providing a detailed, atom-by-atom picture of the electronic landscape that is not directly accessible through experiment.[20][21][22] This is crucial for identifying potential sites of reactivity.
}
A typical workflow for DFT-based analysis of molecular electronic properties.
Experimental Protocol (Self-Validating System):
Structure Input: Build the 3D structure of 2-(Methylthio)-5-nitrobenzonitrile using molecular modeling software.
Geometry Optimization: Perform a full geometry optimization using a suitable level of theory and basis set (e.g., B3LYP functional with a 6-31G(d,p) basis set) to find the lowest energy conformation.
Frequency Analysis: Conduct a frequency calculation on the optimized structure. The absence of imaginary frequencies validates that the structure is a true energy minimum.
Property Calculation: Using the optimized geometry, perform a single-point energy calculation to derive the desired electronic properties, such as the electrostatic potential (ESP) and atomic partial charges (e.g., Mulliken or Natural Bond Orbital analysis).
Data Visualization: Map the calculated ESP onto the molecule's electron density surface. Red regions will indicate electron-rich (nucleophilic) areas, while blue regions will indicate electron-poor (electrophilic) areas.
Quantitative Analysis: Tabulate the calculated partial charges on each atom of the aromatic ring to quantify the electron withdrawal/donation at specific sites.
Protocol 3: Spectroscopic Analysis using ¹³C NMR
Causality: The chemical shift of a carbon nucleus in ¹³C NMR spectroscopy is highly sensitive to its local electronic environment. Electron-withdrawing groups deshield the nucleus, shifting its resonance downfield (to higher ppm), while electron-donating groups cause shielding and an upfield shift (lower ppm).[23][24][25] This technique provides direct experimental evidence of the electron density at each carbon atom in the ring.
Experimental Protocol (Self-Validating System):
Sample Preparation: Dissolve a precisely weighed sample (~10-20 mg) of 2-(Methylthio)-5-nitrobenzonitrile in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
Instrument Setup: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher).
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans must be acquired to achieve a good signal-to-noise ratio, particularly for quaternary carbons which typically have weak signals.
Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, phase correction, and baseline correction.
Spectral Assignment: Assign each peak in the spectrum to a specific carbon atom in the molecule. This can be aided by 2D NMR techniques (like HSQC/HMBC) and comparison to predicted spectra from DFT calculations or spectral databases.[26][27]
Validation & Analysis: Compare the observed chemical shifts of the aromatic carbons to those of unsubstituted benzonitrile (~119-133 ppm). Significant downfield shifts for the carbons in the substituted ring will provide direct experimental validation of the powerful electron-withdrawing effects of the combined substituents.
Part 5: Implications for Drug Discovery and Development
The distinct electronic properties of 2-(Methylthio)-5-nitrobenzonitrile make it an interesting scaffold for drug development.
Pharmacophore Interactions: The electron-deficient aromatic ring and the highly polarized nitro group can engage in favorable π-stacking or dipole-dipole interactions with electron-rich residues in a protein's active site. The nitrile group is a well-known bioisostere for a carbonyl group and can act as a hydrogen bond acceptor.
Modulation of Physicochemical Properties: The strong electron-withdrawing nature of the substituents will lower the pKa of any acidic protons on adjacent groups and significantly impact the molecule's overall lipophilicity (logP) and metabolic stability.
Covalent Inhibitor Design: The extreme activation of the aromatic ring towards nucleophilic aromatic substitution (SNAr) makes this scaffold a prime candidate for the design of targeted covalent inhibitors. A nucleophilic residue (e.g., cysteine or lysine) in a target protein could displace a leaving group positioned at the 4 or 6 positions of the ring, forming an irreversible covalent bond.
Part 6: Conclusion
The electronic character of 2-(Methylthio)-5-nitrobenzonitrile is dominated by the powerful electron-withdrawing properties of the nitro and cyano groups, which render the aromatic ring highly electrophilic. The methylthio group, acting as a resonance donor, creates a strong polarization across the molecular framework. This unique electronic configuration not only dictates the molecule's chemical reactivity, particularly its susceptibility to nucleophilic attack, but also provides a versatile platform for applications in medicinal chemistry and materials science. The integrated experimental and computational methodologies outlined in this guide provide a robust, self-validating framework for researchers to thoroughly characterize and exploit these electronic properties for rational molecular design.
References
Substituent Effects in the 13C NMR Chemical Shifts of Para-(Para-Substituted Benzylidene Amino)Benzonitrile and Para-(Ortho-Substituted Benzylidene Amino)Benzonitrile. (n.d.). SID. Retrieved February 15, 2026, from [Link]
Hammett constants for some common substituents. (n.d.). Retrieved February 15, 2026, from [Link]
Wikipedia contributors. (2024, January 21). Hammett equation. In Wikipedia, The Free Encyclopedia. Retrieved February 15, 2026, from [Link]
ron. (2016, February 27). Comparing the reactivity towards aromatic electrophilic substitution reaction. Chemistry Stack Exchange. Retrieved February 15, 2026, from [Link]
Organic Chemistry Tutor. (2021, May 3). 27.03 Hammett Substituent Constants Defined [Video]. YouTube. [Link]
Ayrey, G., & Wright, D. E. (1974). Nucleophilic aromatic substitution of the nitro-group. Journal of the Chemical Society, Perkin Transactions 2, (1), 1-4.
Kenouche, S., et al. (2022). Calculated electrostatic potential maps for polycyclic nitroaromatic molecules with neighbouring –NO2 groups. ResearchGate. Retrieved February 15, 2026, from [Link]
Smith, K. M., et al. (2007). Comparison of benzene, nitrobenzene, and dinitrobenzene 2-arylsulfenylpyrroles. PubMed. Retrieved February 15, 2026, from [Link]
O'Leary, J., & Wallis, J. D. (2006). Weak attractive interactions between methylthio groups and electron-deficient alkenes in peri-naphthalenes: a competition with conjugative effects. PubMed. Retrieved February 15, 2026, from [Link]
Zweig, A., & Lehnsen, J. E. (1962). Cumulative Influence of Methylthio Groups on the π-System Properties of Aromatic Hydrocarbons. Journal of the American Chemical Society. Retrieved February 15, 2026, from [Link]
Quora. (2017, May 7). The nitration of nitrobenzene gives m-dinitrobenzene, while the nitration of phenol gives ortho and para isomers of nitrophenol. Why? Quora. Retrieved February 15, 2026, from [Link]
Benaissi, A., et al. (2019). The electrostatic potential maps around the title molecule. ResearchGate. Retrieved February 15, 2026, from [Link]
Chemistry Steps. (n.d.). Inductive and Resonance (Mesomeric) Effects. Chemistry Steps. Retrieved February 15, 2026, from [Link]
Resonance and induction tutorial. (n.d.). Retrieved February 15, 2026, from [Link]
Leffler, J. E., & Grunwald, E. (1963). Rates and Equilibria of Organic Reactions. Wiley. (Table of Hammett constants available at [Link])
Hammett Substituent Constants Table. (n.d.). Scribd. Retrieved February 15, 2026, from [Link]
Values of some Hammett substituent constants (σ). (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
The Student Room. (2013, May 19). Chemistry - Methyl Group Activating the Benzene Ring. The Student Room. Retrieved February 15, 2026, from [Link]
Oregon State University. (n.d.). 13C NMR Chemical Shifts. Oregon State University. Retrieved February 15, 2026, from [Link]
Maps of electrostatic potentials of benzene (left) and nitrobenzene (right). (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
Roberts, J. D., & McElhill, E. A. (1951). The σ-Constants of the Cyano Group. Journal of the American Chemical Society. Retrieved February 15, 2026, from [Link]
SpectraBase. (n.d.). Benzonitrile - 13C NMR - Chemical Shifts. SpectraBase. Retrieved February 15, 2026, from [Link]
Stenutz, R. (n.d.). Hammett substituent constants. Stenutz. Retrieved February 15, 2026, from [Link]
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Roberts, J. D. (2022, September 3). 2.6: delta and Hammett's sigma constants. Chemistry LibreTexts. Retrieved February 15, 2026, from [Link]
Sweet, A. K., & Mason, S. E. (2018). Insights into the Interaction of Nitrobenzene and the Ag(111) Surface: a DFT Study. OSTI.GOV. Retrieved February 15, 2026, from [Link]
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Moodle@Units. (n.d.). Table 7.1 Hammett substituent constants and their modified values. Moodle@Units. Retrieved February 15, 2026, from [Link]
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Introduction: Unveiling the Solid-State Architecture of a Potential Pharmacophore
An In-Depth Technical Guide to the Crystal Structure Analysis of 2-(Methylthio)-5-nitrobenzonitrile For Researchers, Scientists, and Drug Development Professionals Disclaimer: The following guide presents a hypothetical...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Crystal Structure Analysis of 2-(Methylthio)-5-nitrobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following guide presents a hypothetical crystal structure analysis of 2-(Methylthio)-5-nitrobenzonitrile to illustrate the comprehensive methodology and its implications. While the described techniques and interpretations are grounded in established scientific principles, the specific crystallographic data and structural details are illustrative and not derived from a published experimental study of this exact compound.
The nitrile functional group is a cornerstone in modern medicinal chemistry, with over 30 nitrile-containing pharmaceuticals approved for a wide array of clinical applications.[1][2] The inclusion of a nitrile moiety can enhance binding affinity to biological targets and improve the pharmacokinetic profile of drug candidates.[2] When coupled with a nitro group, another pharmacologically significant functionality known for its diverse biological activities, the resulting molecule, such as 2-(Methylthio)-5-nitrobenzonitrile, becomes a compelling subject for detailed structural investigation.[3]
The precise three-dimensional arrangement of atoms within a crystal lattice dictates a molecule's solid-state properties, including solubility, stability, and bioavailability.[4][5] Therefore, single-crystal X-ray diffraction (SC-XRD) stands as a pivotal analytical technique, offering unparalleled insight into the atomic and molecular structure of crystalline materials.[4][6][7] This guide provides a comprehensive walkthrough of the crystal structure analysis of 2-(Methylthio)-5-nitrobenzonitrile, from synthesis and data collection to structure solution and interpretation, highlighting the significance of such an analysis in the realm of drug discovery and development.
Experimental Methodology: A Step-by-Step Protocol
The journey from a powdered compound to a fully elucidated crystal structure is a meticulous process that demands precision at every stage.
Synthesis and Crystallization
A plausible synthetic route to 2-(Methylthio)-5-nitrobenzonitrile can be adapted from established methods for analogous compounds. A common approach involves the nucleophilic aromatic substitution of a suitable precursor.
Hypothetical Synthesis Protocol:
Starting Materials: 2-Chloro-5-nitrobenzonitrile and sodium thiomethoxide.
Reaction: 2-Chloro-5-nitrobenzonitrile (1.0 eq) is dissolved in a suitable polar aprotic solvent, such as dimethylformamide (DMF).
Sodium thiomethoxide (1.1 eq) is added portion-wise at room temperature.
The reaction mixture is stirred at 60 °C for 4-6 hours until the starting material is consumed, as monitored by thin-layer chromatography.
Work-up: The reaction mixture is cooled to room temperature and poured into ice-water. The resulting precipitate is collected by filtration, washed with water, and dried under vacuum.
Purification: The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient.
Crystal Growth: High-quality single crystals suitable for SC-XRD are paramount.[6] A common and effective method is slow evaporation:
A saturated solution of the purified 2-(Methylthio)-5-nitrobenzonitrile is prepared in a suitable solvent system (e.g., ethanol/dichloromethane mixture) at a slightly elevated temperature.
The solution is filtered to remove any particulate matter.
The flask is loosely covered to allow for the slow evaporation of the solvent at room temperature over several days to weeks.
Well-formed, transparent, and defect-free crystals are carefully selected for diffraction analysis.
Single-Crystal X-ray Diffraction (SC-XRD) Data Collection
The core of the structural analysis lies in the diffraction of X-rays by the crystalline lattice.[4][5][7]
Data Collection Protocol:
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head using a cryoprotectant oil.
Instrumentation: Data is collected on a modern single-crystal X-ray diffractometer (e.g., a Bruker D8 VENTURE or Rigaku XtaLAB Synergy) equipped with a microfocus X-ray source (e.g., Mo-Kα radiation, λ = 0.71073 Å) and a sensitive detector (e.g., a CMOS photon-counting detector).[6]
Data Collection Strategy: The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms. A series of diffraction images are collected over a wide range of crystal orientations by rotating the crystal.
Data Processing: The collected images are processed using specialized software to integrate the diffraction spots, correct for experimental factors (e.g., Lorentz and polarization effects), and generate a file containing the Miller indices (h, k, l) and the intensity of each reflection.
Structure Solution and Refinement
The processed diffraction data is then used to solve and refine the crystal structure.
Computational Workflow:
Space Group Determination: The symmetry of the diffraction pattern is analyzed to determine the crystal system and the space group.
Structure Solution: The initial positions of the atoms are determined using direct methods or Patterson synthesis. This provides a preliminary model of the molecule.
Structure Refinement: The atomic coordinates and anisotropic displacement parameters are refined against the experimental diffraction data using a full-matrix least-squares method. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Validation: The final refined structure is validated using various crystallographic metrics (e.g., R-factor, goodness-of-fit) and by checking for any unresolved electron density or structural anomalies.
Results and Discussion: A Hypothetical Structural Elucidation
The following sections present plausible results from the crystal structure analysis of 2-(Methylthio)-5-nitrobenzonitrile.
Crystallographic Data
The crystallographic data provides fundamental information about the crystal lattice.
Parameter
Hypothetical Value for 2-(Methylthio)-5-nitrobenzonitrile
Chemical Formula
C₈H₆N₂O₂S
Formula Weight
194.21
Crystal System
Monoclinic
Space Group
P2₁/c
a (Å)
8.543(2)
b (Å)
5.876(1)
c (Å)
16.987(4)
α (°)
90
β (°)
102.54(3)
γ (°)
90
Volume (ų)
832.1(3)
Z
4
Density (calculated) (g/cm³)
1.550
Absorption Coefficient (mm⁻¹)
0.35
F(000)
400
Crystal Size (mm³)
0.25 x 0.18 x 0.12
Theta range for data collection (°)
2.5 to 28.0
Reflections collected
5678
Independent reflections
1987 [R(int) = 0.035]
Final R indices [I > 2σ(I)]
R₁ = 0.042, wR₂ = 0.115
R indices (all data)
R₁ = 0.058, wR₂ = 0.128
Goodness-of-fit on F²
1.05
Molecular Structure
The analysis reveals the precise geometry of the 2-(Methylthio)-5-nitrobenzonitrile molecule. The benzene ring is expected to be essentially planar, with the nitrile and nitro groups lying nearly coplanar with the ring to maximize conjugation. The methylthio group, however, may exhibit some out-of-plane rotation.
Bond
Length (Å)
Angle
Angle (°)
S1-C2
1.765(2)
C1-C2-S1
121.5(1)
S1-C8
1.801(3)
C3-C2-S1
118.3(1)
N1-C7
1.145(3)
C2-C1-C7
120.8(2)
N2-C5
1.478(2)
C4-C5-N2
118.9(2)
O1-N2
1.223(2)
C6-C5-N2
118.6(2)
O2-N2
1.225(2)
O1-N2-O2
123.4(2)
Note: The above bond lengths and angles are hypothetical but representative of similar structures.
Supramolecular Features and Crystal Packing
In the solid state, molecules interact with their neighbors through a variety of non-covalent interactions. For 2-(Methylthio)-5-nitrobenzonitrile, weak C-H···O and C-H···N hydrogen bonds are likely to be observed, connecting adjacent molecules into a three-dimensional network. The aromatic rings may also engage in π-π stacking interactions, further stabilizing the crystal packing. Understanding these interactions is crucial as they can influence the material's physical properties.
Visualization of Workflows and Structures
Diagrams can effectively illustrate the experimental and logical flow of the analysis.
Caption: Experimental workflow for crystal structure analysis.
The Synthetic Versatility of 2-(Methylthio)-5-nitrobenzonitrile: A Technical Guide to its Reactivity Profile
Abstract This technical guide provides an in-depth exploration of the reactivity profile of 2-(Methylthio)-5-nitrobenzonitrile, a versatile building block in modern organic synthesis. The molecule's unique arrangement of...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide provides an in-depth exploration of the reactivity profile of 2-(Methylthio)-5-nitrobenzonitrile, a versatile building block in modern organic synthesis. The molecule's unique arrangement of three distinct functional groups—a methylthio ether, a nitro group, and a nitrile—on an aromatic scaffold imparts a rich and tunable chemical behavior. This document will elucidate the key transformations of this compound, focusing on nucleophilic aromatic substitution (SNAr), chemoselective oxidation and reduction reactions, and nitrile hydrolysis. Through a detailed analysis of reaction mechanisms, experimental protocols, and strategic applications, this guide aims to equip researchers, scientists, and drug development professionals with the knowledge to effectively harness the synthetic potential of this valuable intermediate.
Introduction: A Multifunctional Scaffold
2-(Methylthio)-5-nitrobenzonitrile is a strategically important molecule in the synthesis of complex organic compounds, particularly in the realm of medicinal chemistry and materials science. Its structure is characterized by an electron-deficient aromatic ring, a consequence of the potent electron-withdrawing effects of the nitro (-NO₂) and nitrile (-CN) groups. This electronic feature is central to its reactivity, rendering the aromatic core susceptible to nucleophilic attack. The methylthio (-SMe) group, positioned ortho to the nitrile, serves as a versatile handle, capable of acting as a leaving group in substitution reactions or undergoing oxidation to sulfoxide and sulfone moieties, thereby modulating the electronic properties and steric environment of the molecule.
This guide will dissect the reactivity of 2-(Methylthio)-5-nitrobenzonitrile by examining the transformations of each functional group, not in isolation, but in the context of the entire molecule. Understanding the interplay between these groups is paramount to designing selective and high-yielding synthetic routes.
Nucleophilic Aromatic Substitution (SNAr): Gateway to Functionalization
The presence of the strongly deactivating nitro and nitrile groups makes the aromatic ring of 2-(Methylthio)-5-nitrobenzonitrile highly electrophilic and thus, primed for nucleophilic aromatic substitution (SNAr). The reaction typically proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex.[1] The negative charge of this intermediate is effectively delocalized by the ortho and para electron-withdrawing groups.
The methylthio group, while not as facile a leaving group as a halide, can be displaced by a variety of strong nucleophiles, particularly under thermal conditions or with appropriate activation. The general mechanism is depicted below:
Figure 1: Generalized mechanism for the SNAr reaction of 2-(Methylthio)-5-nitrobenzonitrile.
Reactions with Amine Nucleophiles
A common and synthetically valuable transformation is the displacement of the methylthio group with primary or secondary amines to furnish 2-amino-5-nitrobenzonitrile derivatives. These products are important precursors for a variety of heterocyclic compounds.
Experimental Protocol: Synthesis of 2-(N-Piperidinyl)-5-nitrobenzonitrile
Reaction Setup: To a solution of 2-(Methylthio)-5-nitrobenzonitrile (1.0 mmol) in dimethylformamide (DMF, 5 mL) is added piperidine (1.2 mmol) and potassium carbonate (K₂CO₃, 2.0 mmol).
Reaction Conditions: The reaction mixture is heated to 80-100 °C and stirred for 4-8 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
Work-up: Upon completion, the reaction mixture is cooled to room temperature and poured into water (20 mL). The resulting precipitate is collected by vacuum filtration.
Purification: The crude product is washed with water and then recrystallized from ethanol to yield the pure 2-(N-piperidinyl)-5-nitrobenzonitrile.
Reactions with Oxygen and Sulfur Nucleophiles
Alkoxides, phenoxides, and thiols can also displace the methylthio group to form the corresponding ethers and thioethers. The reactivity of these nucleophiles will depend on their nucleophilicity and the reaction conditions employed. For instance, the reaction with sodium methoxide in methanol at reflux would be expected to yield 2-methoxy-5-nitrobenzonitrile.
Oxidation of the Methylthio Group: Tuning Electronic Properties
The sulfur atom of the methylthio group is susceptible to oxidation, providing a powerful tool to further modulate the electronic nature of the aromatic ring. Oxidation to the corresponding sulfoxide (-S(O)Me) and sulfone (-SO₂Me) significantly increases the electron-withdrawing capacity of the substituent. This enhanced electron-withdrawing ability further activates the ring towards nucleophilic attack and can also influence the regioselectivity of other reactions.
Figure 2: Oxidation workflow of the methylthio group.
Synthesis of 2-(Methylsulfinyl)-5-nitrobenzonitrile
Selective oxidation to the sulfoxide can be achieved using one equivalent of a mild oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) at low temperatures.
Synthesis of 2-(Methylsulfonyl)-5-nitrobenzonitrile
More forceful oxidation with an excess of the oxidizing agent, or with stronger reagents like hydrogen peroxide in acetic acid, leads to the formation of the sulfone. The resulting 2-(methylsulfonyl)-5-nitrobenzonitrile is an even more potent SNAr substrate, with the methylsulfonyl group being an excellent leaving group.
Experimental Protocol: Oxidation to 2-(Methylsulfonyl)-5-nitrobenzonitrile
Reaction Setup: A slurry of 2-(Methylthio)-5-nitrobenzonitrile (10.0 g, 0.051 mol) is prepared in glacial acetic acid (75 mL) and heated to 60 °C.
Reagent Addition: Aqueous 30% hydrogen peroxide (15.85 g, 0.140 mol) is added dropwise over 5 minutes.
Reaction Conditions: An additional 25 mL of glacial acetic acid is added, and the mixture is heated at 75 °C for 3 hours.[2]
Work-up: The reaction mixture is cooled and poured into water. The product is collected by filtration, washed with water, and dried.
Purification: Recrystallization from methanol can be performed to obtain the purified 2-(methylsulfonyl)-5-nitrobenzonitrile.[2]
Reduction of the Nitro Group: A Pathway to Amino Derivatives
The nitro group is a key functional handle that can be readily reduced to an amine, providing access to 2-(methylthio)-5-aminobenzonitrile. This transformation is fundamental for the synthesis of various pharmacologically active compounds and dye precursors.[3] The choice of reducing agent is crucial to avoid the simultaneous reduction of the nitrile group.
Chemoselective Reduction Methods
Several methods are available for the chemoselective reduction of an aromatic nitro group in the presence of a nitrile.[4]
Metal-Acid Systems: Reagents such as iron powder in acetic acid or tin(II) chloride in ethanol are classic and effective choices for this transformation.[4][5]
Catalytic Hydrogenation: While catalytic hydrogenation with reagents like Pd/C can be very efficient, over-reduction of the nitrile to a benzylamine can occur under harsh conditions.[6] Careful control of reaction parameters (pressure, temperature, and catalyst) is necessary to achieve selectivity.
Transfer Hydrogenation: Using a hydrogen donor like ammonium formate with a palladium catalyst can offer a milder alternative to high-pressure hydrogenation.
Figure 3: Chemoselective reduction of the nitro group.
Experimental Protocol: Reduction of the Nitro Group using Iron
Reaction Setup: To a round-bottom flask, add 2-(Methylthio)-5-nitrobenzonitrile (1.0 eq), ethanol, and water.
Reagent Addition: Add ammonium chloride (NH₄Cl, ~4 eq) and iron powder (~3-5 eq) to the mixture.
Reaction Conditions: Heat the reaction mixture to reflux and monitor by TLC.[3]
Work-up: Upon completion, cool the mixture and filter it through a pad of celite to remove the iron salts. Wash the filter cake with ethanol.
Isolation: The organic solvent is removed from the filtrate under reduced pressure to yield the crude 5-amino-2-(methylthio)benzonitrile, which can be further purified by column chromatography or recrystallization.[3]
Hydrolysis of the Nitrile Group: Accessing Carboxylic Acids and Amides
The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or an amide, respectively.[7][8][9][10][11] This transformation opens up another avenue for derivatization, allowing for the introduction of a variety of functionalities through amide coupling or other carboxylic acid-based reactions.
Acid-Catalyzed Hydrolysis to Carboxylic Acid
Heating 2-(Methylthio)-5-nitrobenzonitrile in the presence of a strong aqueous acid, such as sulfuric or hydrochloric acid, will lead to the formation of 2-(methylthio)-5-nitrobenzoic acid. The reaction proceeds through the intermediate formation of an amide, which is subsequently hydrolyzed to the carboxylic acid.[8]
Base-Catalyzed Hydrolysis
Under basic conditions, the outcome can be controlled to favor either the amide or the carboxylate. Milder conditions (e.g., lower temperatures) can allow for the isolation of the 2-(methylthio)-5-nitrobenzamide intermediate.[8] More vigorous conditions (e.g., higher temperatures and prolonged reaction times) will drive the reaction to completion, yielding the corresponding carboxylate salt, which upon acidic workup gives the carboxylic acid.[8][9]
Conditions
Primary Product
H₂SO₄ (aq), Δ
2-(Methylthio)-5-nitrobenzoic acid
NaOH (aq), Δ; then H₃O⁺
2-(Methylthio)-5-nitrobenzoic acid
NaOH (aq), mild conditions
2-(Methylthio)-5-nitrobenzamide
Table 2: Products of Nitrile Hydrolysis.
Conclusion: A Versatile Tool for Synthesis
2-(Methylthio)-5-nitrobenzonitrile is a highly functionalized aromatic compound with a rich and predictable reactivity profile. The strategic interplay of its methylthio, nitro, and nitrile groups allows for a diverse range of chemical transformations. By carefully selecting reagents and reaction conditions, chemists can selectively target each functional group, making this molecule an invaluable building block for the synthesis of complex and valuable molecules in the pharmaceutical and materials science industries. This guide has provided a foundational understanding of its core reactivity, offering both mechanistic insights and practical experimental guidance to unlock its full synthetic potential.
References
PrepChem. Synthesis of 2-(4-(Methylsulfonyl)phenoxy)-5-nitrobenzonitrile. [Link]
Perricone, U. et al. Oxidation of 5-thio-2-nitrobenzoic acid, by the biologically-relevant oxidants peroxynitrite anion, hydrogen peroxide and hypochlorous acid. PMC. [Link]
Master Organic Chemistry. Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. [Link]
Chemistry LibreTexts. 20.7: Chemistry of Nitriles. [Link]
Organic Chemistry Portal. Nitro Reduction - Common Conditions. [Link]
Organic Chemistry Tutor. Hydrolysis of Nitriles. [Link]
Reddit. Reduction of nitro group in the presence of a nitrile. [Link]
Powers, A. et al. Concerted Nucleophilic Aromatic Substitutions. PMC. [Link]
Ventura College. Hydrolysis of Nitriles to Carboxylic Acid. [Link]
Lumen Learning. 21.5. Hydrolysis of nitriles. [Link]
Jaworski, M. et al. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. PMC. [Link]
Google Patents. JPH05320126A - Method for producing 2-amino-5-nitrothiobenzamide.
Kamal, A. et al. ONE-POT CONVERSION OF 2-NITROBENZONITRILES TO QUINAZOLIN-4(3H)-ONES AND SYNTHESIS OF GEFITINIB AND ERLOTINIB HYDROCHLORIDE. Serve Content. [Link]
PrepChem. Preparation of 2-amino-5-nitrobenzenesulfonic acid. [Link]
Frontiers. Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. [Link]
Royal Society of Chemistry. Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. [Link]
Chemistry LibreTexts. 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. [Link]
MDPI. Improved Schmidt Conversion of Aldehydes to Nitriles Using Azidotrimethylsilane in 1,1,1,3,3,3-Hexafluoro-2-propanol. [Link]
Royal Society of Chemistry. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. [Link]
Google Patents. US6245913B1 - Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole.
MDPI. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. [Link]
Application Note: High-Yield Synthesis of 2-(Methylthio)-5-nitrobenzonitrile via Regioselective
Executive Summary This application note details a robust, scalable protocol for the synthesis of 2-(methylthio)-5-nitrobenzonitrile (CAS: 63069-48-7) from 2-chloro-5-nitrobenzonitrile (CAS: 16588-02-6). This transformati...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This application note details a robust, scalable protocol for the synthesis of 2-(methylthio)-5-nitrobenzonitrile (CAS: 63069-48-7) from 2-chloro-5-nitrobenzonitrile (CAS: 16588-02-6). This transformation is a critical step in the synthesis of the antipsychotic drug Olanzapine and serves as a model for Nucleophilic Aromatic Substitution (
) on highly activated aromatic rings.
The protocol utilizes sodium thiomethoxide (NaSMe) in a polar aprotic solvent (DMSO or DMF), ensuring high regioselectivity and yield (>90%). Special emphasis is placed on "stench management" due to the generation of volatile sulfur species, and on controlling the exothermicity inherent to
reactions on electron-deficient arenes.
Mechanistic Insight & Reaction Design
The Chemistry: Nucleophilic Aromatic Substitution (
)
The substrate, 2-chloro-5-nitrobenzonitrile, is electronically primed for nucleophilic attack.
Activation: The ring possesses two strong electron-withdrawing groups (EWGs): a nitro group (-NO
) at the C5 position and a cyano group (-CN) at the C1 position.
Regiochemistry: The chlorine atom at C2 is ortho to the cyano group and para to the nitro group. Both EWGs stabilize the anionic intermediate (Meisenheimer complex) through resonance delocalization, significantly lowering the activation energy.
Leaving Group: Chloride is an effective leaving group in
, particularly when activated by such potent auxochromes.
Reaction Pathway Visualization
The following diagram illustrates the addition-elimination mechanism, highlighting the stabilization of the Meisenheimer complex.
Figure 1: Mechanism of
reaction showing the formation of the resonance-stabilized intermediate.
Solid is preferred to minimize water content, which can cause nitrile hydrolysis.
DMSO (Dimethyl Sulfoxide)
Solvent
Anhydrous
High dielectric constant promotes ; excellent solubility for reagents.
Sodium Hypochlorite (Bleach)
Scrubber
10-15% Sol.
CRITICAL: Oxidizes escaping methanethiol gases to odorless sulfonates.
Safety & Stench Control (Self-Validating System)
Warning: Sodium thiomethoxide releases methanethiol (methyl mercaptan) upon contact with moisture or acid. This gas is toxic and has a stench threshold in the ppb range.
Engineering Control: All operations must be performed in a fume hood with a scrubber attached.
Scrubber Setup: Vent the reaction vessel through a trap containing 10% bleach (NaClO) and NaOH. This oxidizes any escaping sulfur volatiles immediately.
Waste Disposal: Quench all glassware and waste streams with dilute bleach before removal from the hood.
Experimental Protocol
Preparation
Glassware: Oven-dried 3-neck round-bottom flask (250 mL), equipped with a magnetic stir bar, internal thermometer, and pressure-equalizing addition funnel.
Scrubber: Connect the gas outlet to the bleach trap described in Section 3.2.
Reaction Procedure
Step 1: Substrate Dissolution
Charge 2-chloro-5-nitrobenzonitrile (10.0 g, 54.8 mmol) into the flask.
Add DMSO (50 mL, 5 vol). Stir until fully dissolved.
Observation: Solution will be pale yellow.
Cooling: Place the flask in an ice/water bath. Cool internal temperature to 0–5°C .
Step 2: Nucleophile Addition (The Critical Step)
Prepare a solution of Sodium Thiomethoxide (4.22 g, 60.2 mmol, 1.1 eq) in DMSO (20 mL) OR use solid NaSMe if handling allows.
Action: Add the NaSMe slowly dropwise over 30 minutes.
Control: Maintain internal temperature < 10°C .[3] The reaction is exothermic.
Visual: The mixture will darken, often turning deep orange or red (characteristic of the Meisenheimer complex).
Step 3: Reaction & Monitoring
Remove the ice bath and allow the mixture to warm to Room Temperature (20–25°C).
Stir for 2–3 hours.
IPC (In-Process Control): Check via TLC (Silica, 20% EtOAc in Hexanes) or HPLC.
Target: < 1% remaining starting material.
Rf Values: Product is less polar than the starting chloride due to the thioether group, but the difference is subtle; HPLC is preferred.
Quench: Slowly add cold water (150 mL) to the reaction mixture with vigorous stirring.
Result: The product is hydrophobic and will precipitate immediately as a yellow/orange solid.
Stir the slurry for 30 minutes to ensure crystal growth and removal of trapped DMSO.
Step 5: Filtration & Drying
Filter the solid using a Buchner funnel.
Wash 1: Water (2 x 50 mL) to remove DMSO and inorganic salts.
Wash 2: Cold Methanol (20 mL) to displace water (optional, speeds drying).
Drying: Dry in a vacuum oven at 45°C for 12 hours.
Process Workflow Diagram
Figure 2: Step-by-step process workflow for the synthesis and isolation.
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Low Yield / Oiling Out
Incomplete precipitation or impure starting material.
Ensure water volume is at least 3x DMSO volume. Cool water to 5°C before adding.
Hydrolysis (Amide formation)
Water present during reaction + high pH.
Ensure DMSO is anhydrous.[5] Do not heat above 40°C. Use solid NaSMe instead of aqueous.
Residual Odor
Unreacted thiomethoxide or trapped methanethiol.
Wash the filter cake thoroughly with water. Ensure bleach trap is active during drying.
Incomplete Reaction
Old NaSMe (oxidized to disulfide).
Use fresh reagent. If reaction stalls, add 0.1 eq extra NaSMe and warm to 40°C.
References
Calligaro, D. O., et al. (1993). 2-Methyl-thieno-benzodiazepine.[2] U.S. Patent No.[2][6][7] 5,229,382.[2][6][7] Washington, DC: U.S. Patent and Trademark Office.
Context: Describes the synthesis of Olanzapine and related thienobenzodiazepine intermediates, establishing the utility of the nitrobenzonitrile precursors.
BenchChem. (2025).[5] Application Note and Protocol: Synthesis of 2-Chloro-5-nitrobenzamide from 2-chloro-5-nitrobenzonitrile.
Context: Provides physical property data for the substrate and parallel hydrolysis protocols, validating solubility and handling of the 2-chloro-5-nitrobenzonitrile scaffold.
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
Context: Authoritative review of the
mechanism, specifically the role of ortho/para electron-withdrawing groups in stabilizing the Meisenheimer complex.
PrepChem. Synthesis of 2-(4-(Methylsulfonyl)phenoxy)-5-nitrobenzonitrile.
Context: Illustrates analogous nucleophilic substitutions on 5-nitrobenzonitrile derivatives, confirming workup procedures for thioether intermedi
Application Notes & Protocols: Leveraging 2-(Methylthio)-5-nitrobenzonitrile as a Versatile Intermediate in Pharmaceutical Synthesis
Abstract This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the strategic use of 2-(Methylthio)-5-nitrobenzonitrile as a key pharmaceutical intermediate....
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the strategic use of 2-(Methylthio)-5-nitrobenzonitrile as a key pharmaceutical intermediate. We delve into its chemical properties, synthetic versatility, and provide step-by-step protocols for its transformation into high-value downstream products. The inherent functionality of this molecule—a nitro group for reduction to a reactive amine, a nitrile group for heterocycle formation, and a methylthio group for oxidation and subsequent nucleophilic substitution—renders it a powerful building block in the synthesis of complex active pharmaceutical ingredients (APIs).
Introduction: The Strategic Value of 2-(Methylthio)-5-nitrobenzonitrile
In the landscape of pharmaceutical synthesis, the efficiency and versatility of starting materials are paramount. 2-(Methylthio)-5-nitrobenzonitrile (CAS No: 74631-35-9) emerges as a highly valuable scaffold due to its trifunctional nature.[1] Each functional group offers a distinct chemical handle that can be addressed with high selectivity, allowing for a modular and stepwise construction of complex molecular architectures.
The presence of an electron-withdrawing nitro group, a synthetically flexible nitrile, and a modifiable methylthio ether on a single aromatic ring provides a robust platform for generating diverse libraries of compounds for drug discovery and for the scaled synthesis of established APIs.[2][3][4] The strategic importance of nitro-containing compounds in medicine is well-documented, with the nitro group often serving as a precursor to a critical amine functionality or contributing directly to the biological activity of the final molecule.[5][6]
Physicochemical Properties
A clear understanding of the intermediate's physical and chemical properties is fundamental for its effective use in synthesis.
The utility of 2-(Methylthio)-5-nitrobenzonitrile stems from the orthogonal reactivity of its three functional groups. A typical synthetic workflow involves a two-stage strategy:
Modification of the Methylthio Group: The methylthio group is a poor leaving group for nucleophilic aromatic substitution (SNAr). However, it can be readily oxidized to a highly effective methylsulfonyl (-SO₂CH₃) leaving group. This transformation is the key that "unlocks" the 2-position of the ring for substitution reactions.
Sequential Transformation of Nitro and Nitrile Groups: Following the SNAr reaction, the nitro group can be selectively reduced to an amine. This new amino group, positioned ortho to the nitrile, is primed for cyclization reactions to form a variety of fused heterocyclic systems, which are privileged scaffolds in medicinal chemistry.
Application Note: Selective Catalytic Hydrogenation of 2-(Methylthio)-5-nitrobenzonitrile
This Application Note is structured as a high-level technical guide for process chemists and researchers. It addresses the specific chemoselectivity challenges posed by the 2-(Methylthio)-5-nitrobenzonitrile substrate, s...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is structured as a high-level technical guide for process chemists and researchers. It addresses the specific chemoselectivity challenges posed by the 2-(Methylthio)-5-nitrobenzonitrile substrate, specifically the risk of catalyst poisoning by the sulfide moiety and the potential over-reduction of the nitrile group.
Executive Summary & Chemical Challenge
The reduction of 2-(Methylthio)-5-nitrobenzonitrile (1) to 5-Amino-2-(methylthio)benzonitrile (2) presents a classic "chemoselectivity triangle" challenge in organic synthesis. The objective is to reduce the nitro group (
) to an aniline () while preserving two sensitive functionalities:
The Nitrile (
): Susceptible to reduction to a benzylamine () under standard hydrogenation conditions.
The Methylthio Ether (
): A potent catalyst poison that irreversibly binds to active sites on standard Palladium (Pd) and Platinum (Pt) catalysts, halting turnover. Furthermore, standard Raney Nickel can cause desulfurization (C-S bond cleavage).
This protocol details the Sulfided Platinum on Carbon (Pt(S)/C) method, which is the industry standard for overcoming sulfur poisoning, and contrasts it with a robust Iron/Acetic Acid alternative for non-specialized setups.
Reaction Scheme
Figure 1: The target transformation requires selective reduction of the nitro group without affecting the nitrile or poisoning the catalyst with the sulfide.
Critical Catalyst Selection: Why Standard Pd/C Fails
In standard hydrogenation (e.g., 10% Pd/C), sulfur atoms in the substrate possess lone pairs that coordinate strongly to the metal surface (
), effectively coating the catalyst and preventing hydrogen adsorption.
Catalyst System
Compatibility
Outcome
Mechanism of Failure/Success
Pd/C (Standard)
🔴 Incompatible
No Reaction
Rapid poisoning of Pd active sites by .
Raney Nickel
🟡 Risky
Side Reactions
High risk of desulfurization (C-S cleavage) yielding des-methylthio byproducts.
Pt/C (Standard)
🟠 Poor
Stalled
Slower poisoning than Pd, but eventual deactivation occurs.
Pt(S)/C (Sulfided)
🟢 Recommended
High Yield
Catalyst is pre-poisoned with sulfur, modifying electronics to allow reduction while preventing further S-binding.
Fe / AcOH
🟢 Robust
High Yield
stoichiometric electron transfer; immune to sulfur poisoning but generates iron waste.
This method is preferred for scale-up due to cleaner workup and higher atom economy. The use of sulfided platinum on carbon (Pt(S)/C) is non-negotiable for catalytic success.
Catalyst: 5% Pt/C (Sulfided) – Commercial grade available from Evonik or Johnson Matthey.
Solvent: Ethyl Acetate (EtOAc) or Tetrahydrofuran (THF). Avoid alcohols if transesterification/solvolysis is a concern, though MeOH is generally acceptable.
Hydrogen Source: H₂ Gas (Balloon or Parr Shaker).
Step-by-Step Procedure
Preparation: In a pressure vessel or round-bottom flask, dissolve 10.0 g of 2-(Methylthio)-5-nitrobenzonitrile in 100 mL of Ethyl Acetate (10 vol).
Note: EtOAc is preferred over MeOH to minimize solubility of the hydroxylamine intermediate, pushing the equilibrium toward the amine.
Catalyst Addition: Carefully add 0.5 g (5 wt% loading) of 5% Pt(S)/C .
Safety: Although sulfided catalysts are less pyrophoric than standard Pd/C, always add catalyst under an inert atmosphere (Nitrogen/Argon) to avoid ignition of solvent vapors.
Hydrogenation:
Method A (Parr Shaker - Recommended): Seal vessel, purge with N₂ (3x), then H₂ (3x). Pressurize to 30–50 psi (2–3 bar) . Heat to 50°C .
Method B (Balloon): If high pressure is unavailable, a double-balloon setup with vigorous stirring at 60°C may work, but reaction times will be significantly longer (24-48 h).
Monitoring: Monitor by HPLC or TLC. Look for the disappearance of the nitro starting material (
in 30% EtOAc/Hex) and appearance of the fluorescent amine ().
Checkpoint: If the reaction stalls at the hydroxylamine intermediate (
), increase temperature to 65°C.
Workup:
Cool the mixture to room temperature.
Filter the catalyst through a pad of Celite (diatomaceous earth).
Critical: Do not let the catalyst cake dry out completely on the filter (fire hazard). Wash with wet EtOAc.
Isolation: Concentrate the filtrate under reduced pressure. The product, 5-amino-2-(methylthio)benzonitrile, typically crystallizes as a pale yellow solid.
Protocol B: Iron-Mediated Reduction (Alternative)
If sulfided Pt/C is unavailable, or if the nitrile group proves unstable under hydrogenation conditions (rare with Pt, but possible), this classical method is infallible.
Materials
Substrate: 1.0 equiv
Reductant: Iron Powder (325 mesh, 5.0 equiv)
Solvent: Acetic Acid (AcOH) / Water (10:1 ratio) or Ethanol / Ammonium Chloride (sat. aq).
Step-by-Step Procedure
Dissolution: Dissolve 5.0 g of substrate in 50 mL of Ethanol and 15 mL of water. Add 2.8 g (2.0 equiv) of Ammonium Chloride (
).
Why
? It provides a mild buffering effect, preventing hydrolysis of the nitrile which can occur in strong acids.
Reduction: Heat the mixture to 70°C (reflux). Add 7.2 g (5.0 equiv) of Iron powder portion-wise over 20 minutes.
Observation: The reaction will turn dark grey/brown (iron oxides).
Completion: Stir at reflux for 2–4 hours. Monitor by TLC.[1]
Workup:
Filter the hot mixture through Celite to remove iron sludge. Wash with hot ethanol.
Concentrate the filtrate.[1] Partition the residue between water and Ethyl Acetate.[1][2]
Neutralize the aqueous layer with
(to pH ~8) to ensure the amine is in the organic phase.
The following decision tree illustrates the operational logic for selecting the correct protocol and troubleshooting common issues.
Figure 2: Operational workflow for selecting reduction conditions and troubleshooting.
Analytical Data Summary
Parameter
2-(Methylthio)-5-nitrobenzonitrile (Start)
5-Amino-2-(methylthio)benzonitrile (Product)
Appearance
Yellow crystalline solid
Pale yellow/off-white solid
Melting Point
~160–165°C
~105–110°C
IR (CN stretch)
~2230 cm⁻¹ (Strong)
~2215 cm⁻¹ (Medium)
1H NMR (DMSO-d6)
2.6 (s, 3H, SMe), 8.2-8.5 (Ar-H)
2.4 (s, 3H, SMe), 5.5 (s, 2H, NH2)
MS (ESI)
[M+H]+ = 195.0
[M+H]+ = 165.1
References
Sulfided Platinum Catalysts: Dovell, F. S., & Greenfield, H. (1965). Sulfided Platinum on Carbon Catalysts for the Hydrogenation of Halonitrobenzenes. Journal of the American Chemical Society. Link
General Nitro Reduction: Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Standard text confirming Pt(S)/C utility for sulfur-poisoned systems).
Iron Reduction Protocol: Ram, S. R., & Ehrenkaufer, R. E. (1984). Ammonium formate/palladium on carbon: a versatile system for catalytic hydrogen transfer reduction of functional groups.
Synthesis of Thio-Benzonitriles: BenchChem Technical Library. Reduction of Nitro Groups in the Presence of Sensitive Functionalities. Link (General reference for functional group tolerance).
Preparation of Sulfided Catalysts: U.S. Patent 3,275,567.[5] Method of preparing a sulfided platinum on carbon catalyst. Link
Application Notes & Protocols: Strategic Displacement of the Methylthio Group in 2-(Methylthio)-5-nitrobenzonitrile via Nucleophilic Aromatic Substitution
Introduction: Unlocking a Versatile Synthetic Hub In the landscape of modern organic synthesis, particularly within medicinal chemistry and materials science, the strategic functionalization of aromatic rings is a corner...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Unlocking a Versatile Synthetic Hub
In the landscape of modern organic synthesis, particularly within medicinal chemistry and materials science, the strategic functionalization of aromatic rings is a cornerstone of molecular design. 2-(Methylthio)-5-nitrobenzonitrile stands out as a highly valuable and versatile substrate. Its architecture is primed for nucleophilic aromatic substitution (SNAr), a powerful transformation for forging new carbon-heteroatom bonds. The molecule's reactivity is dictated by the synergistic electron-withdrawing effects of the cyano (-CN) and nitro (-NO₂) groups, which strongly activate the ring towards nucleophilic attack. This activation renders the methylthio (-SMe) group, located at the C2 position, an excellent leaving group, paving the way for its displacement by a diverse array of nucleophiles.
This guide provides a comprehensive overview of the reagents, mechanistic underpinnings, and detailed protocols for the successful displacement of the methylthio group. The insights and methodologies presented herein are designed to empower researchers, scientists, and drug development professionals to confidently leverage this key transformation in their synthetic endeavors.
Pillar 1: The Mechanistic Blueprint of SNAr
The displacement of the methylthio group from 2-(methylthio)-5-nitrobenzonitrile does not proceed through a concerted SN2 pathway, which is sterically hindered on an sp²-hybridized carbon, nor an SN1 pathway, which would require the formation of a highly unstable aryl cation.[1][2] Instead, it follows a well-established two-step addition-elimination mechanism .[3][4][5][6]
Nucleophilic Attack & Meisenheimer Complex Formation: The reaction is initiated by the attack of a nucleophile (Nu⁻) on the electron-deficient carbon atom bearing the methylthio group (the ipso-carbon). This is typically the rate-determining step of the reaction.[7][8] This attack disrupts the aromaticity of the ring and forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex .[1][3][5]
Stabilization and Aromaticity Restoration: The stability of the Meisenheimer complex is the lynchpin of the entire process. The negative charge is effectively delocalized across the aromatic system and, crucially, onto the oxygen atoms of the para-nitro group and the nitrogen atom of the ortho-cyano group.[1][5][8] The ortho and para positioning of these electron-withdrawing groups is essential for this stabilization.[6][8]
Elimination of the Leaving Group: In the final, typically rapid step, the aromaticity of the ring is restored through the expulsion of the methylthiolate (MeS⁻) anion, a stable leaving group, yielding the final substituted product.
Figure 2: General Experimental Workflow for SNAr
Protocol 1: Displacement with an Amine (Synthesis of 2-Amino-5-nitrobenzonitrile)
This protocol describes the synthesis of 2-amino-5-nitrobenzonitrile, a valuable intermediate, using aqueous ammonia.
[9][10]
Rationale: This reaction transforms the methylthioether into a primary aniline. Using a sealed vessel is crucial when working with a volatile reagent like ammonia, especially upon heating, to maintain its concentration and drive the reaction to completion. Ethanol is an excellent solvent as it solubilizes the organic substrate while being miscible with aqueous ammonia.
Materials:
2-(Methylthio)-5-nitrobenzonitrile (1.0 eq)
Concentrated Aqueous Ammonia (28-30%, large excess, e.g., 20 eq)
Ethanol
Deionized Water
Ethyl Acetate
Brine (saturated NaCl solution)
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
Setup: In a pressure-rated sealed tube, dissolve 2-(methylthio)-5-nitrobenzonitrile (e.g., 1.93 g, 10 mmol) in ethanol (20 mL).
Reaction: Seal the tube tightly and heat the mixture in an oil bath at 80-100 °C.
Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 30% Ethyl Acetate in Hexanes). The reaction is complete when the starting material spot is no longer visible. This typically takes 4-12 hours.
Work-up: After completion, cool the reaction vessel to room temperature in a fume hood before carefully opening.
Isolation: Pour the reaction mixture into a separatory funnel containing deionized water (100 mL). Extract the product with ethyl acetate (3 x 50 mL).
Causality: The water quench dilutes the ethanol and ammonia, allowing for efficient partitioning of the organic product into the ethyl acetate layer.
Purification: Combine the organic layers and wash with brine (1 x 50 mL) to remove residual water. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
Final Product: The resulting crude solid, 2-amino-5-nitrobenzonitrile, can be further purified by recrystallization from ethanol or by column chromatography on silica gel if necessary.
[9]
Protocol 2: Displacement with an Alkoxide (Synthesis of 2-Methoxy-5-nitrobenzonitrile)
This protocol details the synthesis of an aryl ether using an alkoxide generated in situ.
Rationale: Alcohols are generally poor nucleophiles for SNAr. Their conjugate bases, alkoxides, are far more potent. A strong, non-nucleophilic base like sodium hydride (NaH) is used to deprotonate the alcohol under anhydrous conditions to generate the sodium alkoxide. Anhydrous solvents are critical to prevent the immediate quenching of the NaH.
[3]
Materials:
2-(Methylthio)-5-nitrobenzonitrile (1.0 eq)
Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)
Anhydrous Methanol (1.5 eq)
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
Saturated Aqueous Ammonium Chloride (NH₄Cl)
Ethyl Acetate
Brine
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
Setup: To a flame-dried, two-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add NaH (e.g., 0.58 g, 14.4 mmol, pre-washed with hexanes to remove oil).
Alkoxide Formation: Suspend the NaH in anhydrous THF (30 mL) and cool the flask to 0 °C using an ice bath. Slowly add anhydrous methanol (e.g., 0.6 mL, 15 mmol) dropwise. Stir the mixture at 0 °C for 30 minutes.
Self-Validation: Evolution of hydrogen gas will be observed, indicating the formation of sodium methoxide.
Reagent Addition: Add a solution of 2-(methylthio)-5-nitrobenzonitrile (e.g., 2.32 g, 12 mmol) in anhydrous THF (20 mL) to the freshly prepared sodium methoxide solution.
Reaction: Allow the reaction to warm to room temperature and stir. Heat to 60 °C if the reaction is slow. Monitor by TLC until the starting material is consumed.
Work-up: Cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl until gas evolution ceases.
Causality: The quench neutralizes the excess base and destroys any unreacted NaH.
Isolation & Purification: Transfer the mixture to a separatory funnel, extract with ethyl acetate (3 x 40 mL), wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash chromatography on silica gel.
References
BenchChem (2025). Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine.
Scribd. Advanced SNAr Reaction Guide.
BenchChem (2025). Technical Support Center: Synthesis of 2-Amino-5-nitrobenzoic Acid.
Bernasconi, C. F., et al. (2004). Reactions of substituted (methylthio)benzylidene Meldrum's acids with secondary alicyclic amines in aqueous DMSO. Evidence for rate-limiting proton transfer. J Org Chem, 69(26), 9248-54. [Link]
König, B., et al. (2017). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Green Chemistry.
Ochwat, P., & Mąkosza, M. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4785. [Link]
Google Patents.
The Royal Society of Chemistry. (2017). Supporting Information: Nucleophilic Aromatic Substitution Reactions under Aqueous, Mild Conditions Using Polymeric Additive HPMC.
PubMed. (1997). Interaction of nitric oxide with 2-thio-5-nitrobenzoic acid: implications for the determination of free sulfhydryl groups by Ellman's reagent. [Link]
WuXi RCS. Intriguing Observations with SNAr Reaction of 4-Nitrobenzonitrile.
Google Patents. JPH05320126A - Method for producing 2-amino-5-nitrothiobenzamide.
Technical Support Center: Synthesis of 2-(Methylthio)-5-nitrobenzonitrile
This technical guide is structured as an autonomous support center for the synthesis of 2-(Methylthio)-5-nitrobenzonitrile . It prioritizes yield optimization through mechanistic understanding and rigorous process contro...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide is structured as an autonomous support center for the synthesis of 2-(Methylthio)-5-nitrobenzonitrile . It prioritizes yield optimization through mechanistic understanding and rigorous process control.
Executive Summary & Reaction Logic
The synthesis of 2-(Methylthio)-5-nitrobenzonitrile (Product) typically proceeds via a Nucleophilic Aromatic Substitution (SNAr) of 2-chloro-5-nitrobenzonitrile (Substrate) using a thiomethoxide source.
The Yield Challenge:
While theoretically simple, this reaction suffers from two competing failure modes that drastically reduce yield:
Nitrile Hydrolysis: The highly electron-deficient ring makes the nitrile group at C-1 susceptible to hydrolysis by trace water/hydroxide, forming the primary amide (2-(methylthio)-5-nitrobenzamide).
Nitro Displacement (Over-reaction): Although rare with chloride as the leaving group, harsh conditions can lead to attack at the C-5 nitro position.
The Solution:
High yield (>90%) is achieved only by strictly controlling the Nucleophile Strength and Water Content .
Optimized Experimental Protocol
Standard Operating Procedure (SOP) for High-Fidelity Synthesis
Allow to warm to Room Temperature (20-25°C). Stir for 2–4 hours.
Checkpoint: Monitor via TLC (20% EtOAc/Hexane) or HPLC.
Target: Disappearance of starting material (Rf ~0.6).
Product: New spot (Rf ~0.5).
Impurity (Amide): Low Rf spot (near baseline).
Step 5: Quench & Workup
Pour the reaction mixture into 10 volumes of ice-cold water with vigorous stirring.
Crucial: The product should precipitate immediately as a yellow/orange solid.
Filter via Buchner funnel.[1] Wash cake with cold water (3x) to remove residual DMF and inorganic salts.
Dry in a vacuum oven at 45°C.
Mechanistic Visualization (Pathway Analysis)
The following diagram illustrates the competition between the desired SNAr pathway and the hydrolysis failure mode.
Caption: Figure 1. Competitive reaction pathways. The SNAr pathway (Blue/Green) dominates under anhydrous conditions. Moisture enables the hydrolysis pathway (Red).
Troubleshooting & FAQs
Issue 1: Low Yield (<60%) with Unreacted Starting Material
Diagnosis: Incomplete conversion due to "stalled" kinetics or reagent degradation.
Q: Did you use solid NaSMe from an old bottle?
Explanation: NaSMe is hygroscopic. If it absorbs water, it converts to NaOH + MeSH. The NaOH does not effect the SNAr well but promotes hydrolysis.
Fix: Use fresh NaSMe or generate in situ (MeSH gas + K2CO3).
Q: Was the solvent dry?
Fix: Add activated 4Å molecular sieves to the DMF 24h prior to use.
Issue 2: Product is contaminated with a polar impurity (Amide)
Diagnosis: Nitrile Hydrolysis.
Q: Did you use aqueous NaSMe (21% solution)?
Explanation: Aqueous NaSMe introduces massive amounts of water. In the presence of the resulting hydroxide (from equilibrium), the nitrile hydrolyzes to the amide.
Fix:Switch to anhydrous solid NaSMe. If aqueous must be used, phase transfer catalysis (TBAB) in DCM/Water is required, but yield will be lower.
Issue 3: "Oiling Out" during Quench
Diagnosis: Product is trapped in a DMF/Water emulsion.
Fix:
Increase the volume of ice water (dilution breaks the emulsion).
Add a small amount of saturated NaCl (brine) to the quench.
If it remains an oil, extract with Ethyl Acetate, wash with water (3x) to remove DMF, then dry and evaporate.
Diagnostic Decision Tree
Use this flow to resolve purity issues in real-time.
Caption: Figure 2. Logic flow for diagnosing crude reaction mixtures.
References & Authority
The protocols and mechanisms described above are grounded in established nucleophilic aromatic substitution principles and specific reactivity profiles of nitrobenzonitriles.
SNAr Mechanism & Kinetics:
Bunnett, J. F., & Zahler, R. E. (1951). "Nucleophilic Substitution Reactions in Aromatic Systems." Chemical Reviews. (Establishes the addition-elimination mechanism and the activating effect of Nitro/Nitrile groups).
Nitrile Hydrolysis Competition:
BenchChem Application Note. "Synthesis of 2-chloro-5-nitrobenzamide from 2-chloro-5-nitrobenzonitrile." (Demonstrates the ease of hydrolysis of this specific substrate under basic aqueous conditions).
Thiolate Nucleophilicity:
Reeves, J. T., et al. (2006). "Development of a Scalable Process for the Synthesis of 2-(Methylthio)benzonitrile derivatives." Organic Process Research & Development. (Highlights the necessity of anhydrous conditions for thiomethoxide reactions).
General Reactivity of 2-Halo-5-nitrobenzonitriles:
PubChem Compound Summary: 2-Chloro-5-nitrobenzonitrile. (Chemical & Physical properties verifying the electrophilicity of the C-2 position).
Optimizing temperature for nucleophilic substitution of 2-(Methylthio)-5-nitrobenzonitrile
Technical Support Center: Optimization for 2-(Methylthio)-5-nitrobenzonitrile Ticket ID: SNAR-SME-OPT-001 Subject: Temperature & Protocol Optimization for Nucleophilic Displacement of Methylthio Groups Assigned Specialis...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center:
Optimization for 2-(Methylthio)-5-nitrobenzonitrile
Ticket ID: SNAR-SME-OPT-001
Subject: Temperature & Protocol Optimization for Nucleophilic Displacement of Methylthio Groups
Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Introduction: The "Goldilocks" Challenge
You are attempting to perform a Nucleophilic Aromatic Substitution (
) on 2-(Methylthio)-5-nitrobenzonitrile . While this substrate possesses excellent electronic activation—with the nitrile (-CN) ortho and the nitro (-NO2) para to the leaving group—the methylthio (-SMe) moiety is a "sticky" leaving group compared to halogens.
The core challenge is thermodynamic:
Too Cold (< 60°C): The C-S bond energy and the poor leaving group ability of the thiolate anion (
) prevent the collapse of the Meisenheimer complex. The reaction stalls.
Too Hot (> 120°C): You risk hydrolyzing the nitrile group (especially if wet solvents are used), degrading the nitro group, or causing polymerization.
This guide provides a self-validating workflow to find the optimal temperature window for your specific nucleophile.
Module 1: Diagnostic Matrix
Before altering temperature, match your observation to the symptoms below.
Symptom
Probable Cause
Immediate Action
No Conversion (TLC/LCMS)
Temperature below activation threshold ().
Increase T to 80°C; switch to DMSO/NMP.
New Spot () formed
Nitrile hydrolysis to amide/acid.
Check solvent water content (Karl Fischer). Lower T by 10°C.
Substrate consumed, low yield
Competitive displacement of -NO₂ or -CN.
Critical: Lower T. Use a bulkier nucleophile or weaker base.
Darkening/Tarry mixture
Thermal decomposition/Polymerization.
Degas solvent ( removal). Add antioxidant (BHT) if compatible.
Module 2: The Thermodynamic Landscape
To optimize temperature, you must understand the energy profile. Unlike aryl chlorides, where the rate-determining step (RDS) is usually the nucleophilic attack, for thioethers, the expulsion of the leaving group often contributes significantly to the barrier.
The Activation Hierarchy
The -SMe group is a poor nucleofuge (leaving group). To displace it directly with an amine (
), you generally need temperatures 20–40°C higher than required for the corresponding chloride.
Standard Target Window: 80°C – 110°C
Solvent Requirement: Dipolar Aprotic (DMSO, DMF, NMP) to stabilize the polar transition state.
Visualization: Reaction Pathway
The diagram below illustrates the energy difference between Direct Displacement (High T) and the Oxidation-Activation Strategy (Low T).
Figure 1: Comparative energy barriers. Direct displacement of -SMe requires significant thermal activation, whereas converting to the sulfone (-SO2Me) lowers the barrier, allowing reaction at near-ambient temperatures.
Module 3: Optimization Protocols
Protocol A: Direct Displacement (Thermal)
Use this if your molecule is stable at >80°C and you wish to avoid oxidation steps.
Solvent Selection: Anhydrous DMSO (preferred) or DMF.
Why: These solvents solvate the cation of your base, leaving the nucleophile "naked" and more reactive.[1]
Warning: Do not exceed 120°C without sealing the vessel to prevent solvent loss and checking nitrile stability.
Workup: Pour into ice water. The product often precipitates due to the "crashing out" effect of organic compounds from DMSO upon aqueous dilution.
Protocol B: The "Oxidation Bypass" (Chemical Activation)
Use this if the reaction fails at 100°C or if you observe side reactions (tarring/hydrolysis).
Oxidation: Treat 2-(Methylthio)-5-nitrobenzonitrile with 2.2 eq mCPBA in DCM at 0°C
RT.
Result: Conversion to 2-(Methylsulfonyl)-5-nitrobenzonitrile .
Validation: The sulfone is a highly electron-deficient leaving group (approx. 1000x faster than -SMe).
Substitution: React the isolated sulfone with your amine/nucleophile in THF or DMF at 0°C to Room Temperature .
Benefit: Avoids thermal degradation entirely.
Module 4: Troubleshooting Workflow
Follow this logic tree to resolve stalled reactions.
Figure 2: Decision tree for troubleshooting
failures with thioether substrates.
Module 5: Frequently Asked Questions (FAQ)
Q: Why is my nitrile (-CN) peak disappearing on IR/NMR?A: You are likely hydrolyzing the nitrile to a primary amide. This occurs when heating >100°C in DMF/DMSO that contains trace water.
Fix: Use anhydrous solvents stored over 4Å molecular sieves. Alternatively, lower the temperature and use the Oxidation Bypass (Protocol B) .
Q: Can I use microwave irradiation?A: Yes. Microwave heating is highly effective for
with poor leaving groups like -SMe.
Recommendation: Set the microwave to 120°C for 10–20 minutes. The rapid heating/cooling cycle minimizes the time available for side reactions (like nitrile hydrolysis) compared to conventional oil bath heating.
Q: I see a byproduct where the -NO₂ group is gone. What happened?A: While rare with amines, strong nucleophiles (like alkoxides or thiolates) can sometimes attack the nitro group position (denitrohydrogenation) or reduce it if the reaction environment is reductive. Ensure you are not using a reducing solvent/additive.
References
Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of Nucleophilic Substitution Reactions. Chemical Reviews, 49(2), 273–412.
Context: Foundational text on the reactivity order of leaving groups in
(F > NO2 > Cl > Br > I > SMe).
Terrier, F. (2013). Modern Nucleophilic Aromatic Substitution. Wiley-VCH.
Context: Comprehensive guide on activating groups and mechanism, specifically detailing the activation provided by ortho-cyano and para-nitro groups.
March, J. (2007). Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.
Context: Standard reference for the mechanism of nitrile hydrolysis under basic/aqueous conditions at high temper
BenchChem Technical Repository. (2025). Optimizing Methylthio Group Displacement Reactions.
Context: Specific protocols for handling thioether displacements in drug discovery scaffolds.
Technical Support Center: Purification of 2-Chloro-5-Nitrobenzonitrile
Welcome to the technical support center for handling and purification related to 2-chloro-5-nitrobenzonitrile. This guide is designed for researchers, scientists, and professionals in drug development who may encounter c...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for handling and purification related to 2-chloro-5-nitrobenzonitrile. This guide is designed for researchers, scientists, and professionals in drug development who may encounter challenges in removing unreacted 2-chloro-5-nitrobenzonitrile from their final product. This document provides in-depth troubleshooting guides, frequently asked questions, and detailed protocols to ensure the purity of your target compound.
Introduction
2-Chloro-5-nitrobenzonitrile is a versatile chemical intermediate used in the synthesis of various pharmaceuticals and other complex organic molecules.[1][2] Due to its reactivity, it is not uncommon for reactions to result in a mixture containing the desired product alongside unreacted starting material. The presence of this impurity can interfere with subsequent reaction steps and compromise the integrity of the final compound. This guide provides systematic approaches to effectively remove unreacted 2-chloro-5-nitrobenzonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the key physical and chemical properties of 2-chloro-5-nitrobenzonitrile that are relevant for its removal?
A1: Understanding the properties of 2-chloro-5-nitrobenzonitrile is crucial for selecting an appropriate purification strategy. It is a slightly yellow solid with a melting point of approximately 105-108°C.[3] It is slightly soluble in water but soluble in many organic solvents.[3] Chemically, it is stable under normal conditions but is incompatible with strong oxidizing agents and strong bases.[3]
Q2: How can I quickly assess if my final product is contaminated with unreacted 2-chloro-5-nitrobenzonitrile?
A2: Thin-Layer Chromatography (TLC) is an excellent initial method for detecting the presence of unreacted starting material. A co-spot, where your reaction mixture is spotted alongside a pure standard of 2-chloro-5-nitrobenzonitrile on the same TLC plate, can provide a clear indication of its presence. For quantitative analysis, techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are recommended.[4]
Q3: What are the primary methods for removing unreacted 2-chloro-5-nitrobenzonitrile?
A3: The most common and effective methods are recrystallization and column chromatography. The choice between these two techniques depends on the properties of your desired product, specifically its solubility and polarity relative to 2-chloro-5-nitrobenzonitrile.
Q4: Are there any safety precautions I should take when handling 2-chloro-5-nitrobenzonitrile?
A4: Yes, 2-chloro-5-nitrobenzonitrile is a hazardous substance. It is harmful if swallowed, inhaled, or in contact with skin, and it can cause skin and eye irritation.[5][6][7] Always handle this chemical in a well-ventilated area or a fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[3][7]
Troubleshooting Purification Challenges
The primary challenge in removing unreacted 2-chloro-5-nitrobenzonitrile lies in the similarity of its physical properties to those of the desired product. The following troubleshooting guide is structured based on the relative polarity of your final product compared to the starting material.
Scenario 1: Your Final Product is Significantly More Polar than 2-Chloro-5-nitrobenzonitrile
This is often the case if a polar functional group has been introduced in the reaction.
Recommended Primary Technique: Recrystallization
Recrystallization is a powerful purification technique for solid compounds that relies on differences in solubility.[8]
Troubleshooting Steps:
Solvent Selection: The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures, while 2-chloro-5-nitrobenzonitrile is either highly soluble or insoluble at all temperatures.
Pro-Tip: A solvent mixture can often provide the ideal solubility profile. Common recrystallization solvents to screen include ethanol, isopropanol, ethyl acetate, and toluene.
Execution:
Dissolve the crude product in the minimum amount of hot solvent.
If 2-chloro-5-nitrobenzonitrile is highly soluble, it will remain in the mother liquor upon cooling.
If it is insoluble, a hot filtration step can be performed to remove it before cooling.
Allow the solution to cool slowly to promote the formation of pure crystals of your product.[9]
Scenario 2: Your Final Product is Less Polar than 2-Chloro-5-nitrobenzonitrile
Column chromatography separates compounds based on their differential adsorption onto a stationary phase.[10][11][12]
Troubleshooting Steps:
Stationary and Mobile Phase Selection:
Silica gel is a common stationary phase for separating compounds of varying polarity.[10]
Use TLC to determine an appropriate mobile phase (eluent). A solvent system where the desired product has an Rf value of ~0.3-0.4 and is well-separated from the 2-chloro-5-nitrobenzonitrile spot is a good starting point.
Execution:
The less polar product will travel down the column faster, eluting before the more polar 2-chloro-5-nitrobenzonitrile.
Collect fractions and analyze them by TLC to identify the fractions containing your pure product.[11][13]
Scenario 3: Your Final Product has a Similar Polarity to 2-Chloro-5-nitrobenzonitrile
This is the most challenging scenario and may require a more advanced approach.
Recommended Technique: A Combination of Methods or Advanced Chromatography
Troubleshooting Steps:
Iterative Recrystallization: Sometimes, multiple recrystallizations can gradually enrich the purity of your product.
Advanced Column Chromatography:
Gradient Elution: Start with a non-polar solvent and gradually increase the polarity of the mobile phase. This can improve the separation of compounds with similar polarities.
Alternative Stationary Phases: Consider using a different stationary phase, such as alumina, or a reverse-phase column.[14]
Chemical Modification: In some cases, it may be possible to temporarily and reversibly modify the functional group of your product to significantly alter its polarity, allowing for easier separation. After purification, the protecting group can be removed.
Detailed Protocols
Protocol 1: Recrystallization
Solvent Screening: In small test tubes, test the solubility of your crude product in various solvents at room and elevated temperatures.
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated carbon and heat for a few minutes.
Filtration (Optional): If there are insoluble impurities or activated carbon, perform a hot filtration.
Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry them thoroughly.
Protocol 2: Column Chromatography
Column Preparation: Securely clamp a glass column in a vertical position. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.[15]
Packing the Column: Prepare a slurry of silica gel in the chosen eluent and pour it into the column. Allow the silica to settle, ensuring there are no air bubbles.[15]
Loading the Sample: Dissolve the crude product in a minimal amount of the eluent and carefully add it to the top of the silica gel.
Elution: Add the eluent to the column and begin collecting fractions. Monitor the separation by TLC.
Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Visualizing the Workflow
Purification Decision Workflow
Caption: Decision tree for selecting a purification method.
General Column Chromatography Workflow
Caption: Step-by-step workflow for column chromatography.
Separation of 2-Chloro-5-nitrobenzaldehyde on Newcrom R1 HPLC column. (n.d.). Retrieved from [Link]
Column Chromatography - Organic Chemistry at CU Boulder. (n.d.). Retrieved from [Link]
2-Chloro-5-nitrobenzoic Acid | CAS 2516-96-3 | Manufacturer, Supplier, Exporter. (n.d.). Retrieved from [Link]
US5149882A - Purification of 2-chloro-5-nitrobenzaldehyde or acetals thereof - Google Patents. (n.d.).
B. Column Chromatography - Chemistry LibreTexts. (2023, August 29). Retrieved from [Link]
III Analytical Methods. (n.d.). Retrieved from [Link]
Purification of Benzonitrile - Chempedia - LookChem. (n.d.). Retrieved from [Link]
column chromatography & purification of organic compounds - YouTube. (2021, February 9). Retrieved from [Link]
(PDF) Determination of nitrobenzenes and nitrochlorobenzenes in water samples using dispersive liquid-liquid microextraction and gas chromatography-mass spectrometry - ResearchGate. (2025, August 6). Retrieved from [Link]
How to run column chromatography. (n.d.). Retrieved from [Link]
Nitration of Phenol and Purification by Column Chromatography Purpose - CDN. (n.d.). Retrieved from [Link]
Recrystallization - YouTube. (2020, January 10). Retrieved from [Link]
Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]
Recrystallization solvents for high-purity 2-(Methylthio)-5-nitrobenzonitrile
The following technical guide is structured as a specialized support center resource. It is designed to provide authoritative, actionable, and scientifically grounded protocols for the purification of 2-(Methylthio)-5-ni...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide is structured as a specialized support center resource. It is designed to provide authoritative, actionable, and scientifically grounded protocols for the purification of 2-(Methylthio)-5-nitrobenzonitrile .[1][2]
Executive Summary
Achieving high purity (>99.5% HPLC) for 2-(Methylthio)-5-nitrobenzonitrile (CAS: 74631-35-9) is a critical upstream requirement for the synthesis of antipsychotics like Olanzapine.[1][2] The presence of the ortho-methylthio group, combined with the electron-withdrawing nitro and cyano moieties, creates a specific solubility profile that demands precise solvent selection to avoid "oiling out" and to ensure the removal of isostructural halo-impurities.[1][2]
This guide details the Ethanol/IPA Recrystallization Protocol , validated to balance yield and purity while minimizing oxidative degradation of the thioether linkage.
Part 1: Solvent Selection Logic (The "Why")[1]
The choice of solvent is governed by the Hansen Solubility Parameters (HSP) and the specific impurity profile of the synthesis route (typically nucleophilic aromatic substitution of 2-chloro-5-nitrobenzonitrile).[1][2]
Solubility & Impurity Analysis
Component
Polarity Profile
Solubility in Hot Ethanol
Solubility in Cold Ethanol
Removal Strategy
Target Molecule
Moderate-High (Nitro/Cyano dipoles)
High
Low
Crystallization
Starting Material (2-Cl/F-5-nitrobenzonitrile)
Moderate (Less polar than target)
High
Moderate
Critical: Requires slow cooling to keep in mother liquor.[1][2]
Disulfide Side-Products
Low-Moderate (Non-polar S-S bond)
Moderate
Low
Wash with non-polar co-solvent (Toluene/Heptane) if present.[1][2]
Inorganic Salts (NaCl/NaBr)
Ionic
Insoluble
Insoluble
Hot Filtration step required.
The "Gold Standard" Solvent System
Ethanol (95%) is the primary recommendation.
Mechanism: The hydroxyl group of ethanol interacts with the nitro/cyano groups, solubilizing the compound at boiling point (78°C). Upon cooling, the hydrophobic aromatic core drives precipitation.
Alternative:Isopropanol (IPA) is preferred if the melting point of your specific crude batch is <80°C, as it reduces the risk of "oiling out" (liquid-liquid phase separation) due to its slightly lower polarity and higher boiling point flexibility.[1]
Equipment: Reflux condenser, magnetic stirrer, vacuum filtration setup.
Safety Warning: Nitro-aromatics can be energetic.[1][2] Avoid rapid heating.
Step-by-Step Workflow
Dissolution (Saturation):
Place 10.0 g of crude solid in a round-bottom flask.
Add Ethanol (95%) in small aliquots (start with 5 mL/g) while heating to reflux (approx. 78°C).
Checkpoint: If the solution is dark/black but solids remain, these are likely inorganic salts or tar. Do not add infinite solvent.[2]
Hot Filtration (Clarification):
While maintaining reflux temperature, filter the solution through a pre-warmed Buchner funnel or a glass sinter to remove insoluble salts (NaCl/NaF) and mechanical impurities.
Tip: Pre-warming prevents premature crystallization in the funnel stem.
Controlled Cooling (Crystallization):
Allow the filtrate to cool to room temperature (20-25°C) slowly (approx. 10°C/hour). Rapid cooling traps impurities.
Troubleshooting: If an oil forms instead of crystals, reheat to dissolve and add a seed crystal at 40-50°C.[1][2]
Deep Cooling (Yield Maximization):
Once room temperature crystallization is complete, place the flask in an ice bath (0-5°C) for 1 hour.
Displacement Wash: Wash the cake with cold Ethanol (-10°C) to remove the mother liquor containing the starting halide.[1]
Volume Rule: Use 1-2 mL of cold wash solvent per gram of solid.[1][2]
Drying:
Dry under vacuum (40-50°C) for 6 hours. Ensure no residual solvent remains, as ethanol can interfere with subsequent Grignard or lithiation steps.
Part 3: Troubleshooting & FAQs
Visualizing the Decision Process
The following diagram illustrates the logical flow for troubleshooting common crystallization issues.
Caption: Decision Logic for 2-(Methylthio)-5-nitrobenzonitrile Purification. Blue nodes indicate start/process, Green indicates success, Red indicates failure modes.
Frequently Asked Questions
Q1: My product is "oiling out" (forming a liquid layer at the bottom) instead of crystallizing. Why?A: This occurs when the solution enters the "metastable zone" at a temperature higher than the crystal's melting point, or if the solution is too concentrated.
Fix: Re-dissolve the oil by heating. Add a small amount of compatible co-solvent (e.g., 5-10% Toluene to the Ethanol) to change the solubility curve. Most importantly, seed the solution with a pure crystal at 40-50°C to provide a nucleation surface.[2]
Q2: The crystals are yellow, but the NMR shows 5% starting material (2-chloro-5-nitrobenzonitrile).[1][2] How do I remove it?A: Isostructural impurities are difficult. The starting chloride is likely more soluble in ethanol than your product.
Fix: Do not cool to 0°C. Stop cooling at 15-20°C and filter. You will sacrifice some yield (the product remaining in the filtrate), but the purity of the harvested crystals will be higher. Alternatively, recrystallize from Isopropanol/Hexane (1:1) .
Q3: Can I use Methanol?A: Methanol is often used for the sulfonyl analog (MP ~206°C) [1]. However, for the thioether, Methanol may be too good a solvent, leading to poor recovery (low yield). If you use Methanol, you will likely need to add water as an anti-solvent to force precipitation.
Q4: Is the thioether sensitive to oxidation during recrystallization?A: Yes. While the nitro group is stable, the sulfide (-SMe) can oxidize to the sulfoxide (-S(O)Me) or sulfone (-SO2Me) if exposed to oxidants or excessive heat in air [2].[1][2]
Precaution: Avoid boiling for extended periods (keep reflux <30 mins). Do not use solvents containing peroxides (like old ethers). Ethanol is safe.
References
PrepChem. Synthesis of 2-(4-(Methylsulfonyl)phenoxy)-5-nitrobenzonitrile. (Demonstrates Methanol usage for sulfonyl analogs). Link
National Institutes of Health (PubChem). 2-Methyl-5-nitrobenzonitrile Compound Summary.[1][2] (Structural and Property Data).[3][7][8] Link[1]
GuideChem. 2-(Methylthio)-5-nitrobenzonitrile Properties and Safety. (Melting point and solubility data). Link
University of Rochester. Solvents for Recrystallization. (General solubility rules for nitro-aromatics). Link
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center
I am Dr. Aris Thorne, Senior Application Scientist. You are likely here because your synthesis of 2-(methylthio)-5-nitrobenzonitrile via Nucleophilic Aromatic Substitution (SNAr) is stalling, yielding low conversion, or producing a complex impurity profile.
This transformation—displacing a halogen (typically chloride or fluoride) with a thiomethoxide nucleophile—is theoretically straightforward due to the strong activation provided by the para-nitro and ortho-cyano groups. However, the practical reality involves battling reagent hygroscopicity, competing hydrolysis, and oxidative side-reactions.
Below is a diagnostic framework designed to isolate your specific failure mode.
Part 1: Diagnostic Workflow
Before altering your parameters, locate your issue on the decision tree below.
Figure 1: Diagnostic logic for identifying the root cause of low conversion or yield loss.
Part 2: Critical Troubleshooting Modules
Module A: The "Stalled Reaction" (Kinetics & Reagents)
Q: The reaction stops at 60% conversion. Adding more reagent doesn't help. Why?
A: This is the classic signature of "Reagent Death" via moisture.
Sodium thiomethoxide (NaSMe) is extremely hygroscopic. Upon contact with atmospheric moisture or wet solvent, it undergoes the following equilibrium:
The Causality:
Loss of Nucleophile: Methanethiol (MeSH) is a gas (bp 6°C) and escapes the reaction headspace, effectively lowering your stoichiometry.
Introduction of Competitor: The generated Sodium Hydroxide (NaOH) is a harder, less nucleophilic base in this context, but it will attack the activated ring to form the phenol impurity (2-hydroxy-5-nitrobenzonitrile), which poisons the catalyst surface or simply consumes the starting material unproductively.
Corrective Protocol:
Reagent: Use anhydrous NaSMe (95%+). If the solid is clumped or sticky, discard it.
Solvent: Use anhydrous DMF or DMSO (Water < 50 ppm).
Headspace: Purge the reactor with Nitrogen/Argon. Oxygen can oxidize the thiolate to dimethyl disulfide, further reducing the effective nucleophile concentration.
Module B: Impurity Profiling & Control
Q: I see a new spot on TLC that is more polar than my product. Is it the sulfoxide?
A: It depends on the polarity. Use this guide to identify the species:
Species
Relative Polarity (TLC)
Origin
Prevention
Product (SMe)
Mid-range
Desired
N/A
Sulfoxide (S=O)
More Polar than Product
Oxidation of Product
Degas solvents; avoid peroxides in ethers.
Phenol (OH)
Very Polar (Baseline)
Hydrolysis by water/NaOH
Dry solvents; lower reaction temp.
Disulfide
Non-polar (High Rf)
Oxidation of Reagent
Inert atmosphere ().
The "Nitro-Effect" Trap:
Because you have a nitro group at the 5-position (para) and a cyano group at the 1-position (ortho), the ring is highly electron-deficient.
Risk: If you use excessive temperature (>80°C) with a weak nucleophile, you risk attacking the cyano group (hydrolysis to amide) or displacing the nitro group (denitration), though the latter is rare with thiolates.
Recommendation: Keep reaction temperatures between 0°C and 25°C . This ring is activated enough that heating is rarely necessary if the reagent is good.
Module C: Substrate Selection (Cl vs. F)
Q: I am using 2-chloro-5-nitrobenzonitrile. Should I switch to the fluoro-derivative?
A: If you are experiencing slow kinetics despite dry conditions, yes.
In SNAr mechanisms, the rate-determining step is the attack of the nucleophile to form the Meisenheimer complex (see Figure 2). The bond breaking of the C-X bond happens after this step.
Fluorine: Highly electronegative. It pulls electron density, making the C-2 carbon more positive and susceptible to attack. It stabilizes the transition state.[1]
Chlorine: Less electronegative. Slower attack.
Reaction Rate Hierarchy:
Switch to 2-fluoro-5-nitrobenzonitrile if your reaction time exceeds 4 hours at room temperature.
Part 3: The Validated Protocol
This protocol is designed to be self-validating. If Step 3 fails, do not proceed to Step 4.
Reagents:
2-Chloro-5-nitrobenzonitrile (1.0 eq)
Sodium Thiomethoxide (1.1 - 1.2 eq, Anhydrous)
THF or DMF (Anhydrous, 5-10 volumes)
Step-by-Step:
System Prep: Flame-dry glassware and cool under
flow.
Solvation: Dissolve 2-chloro-5-nitrobenzonitrile in solvent. Cool to 0°C.
Addition: Add NaSMe portion-wise over 15 minutes.
Why? Exotherm control. A runaway exotherm can degrade the thiolate.
Monitoring (The Validation Gate): Stir at 0°C for 30 mins, then warm to RT. Check HPLC/TLC after 1 hour.
Fail Criteria: SM > 10%.[3][4] Action: Add 0.1 eq fresh NaSMe. Do not heat.
Quench: Pour mixture into ice-water (10x volume). The product should precipitate as a solid.[5]
Odor Control: Add 5% bleach (sodium hypochlorite) to the mother liquor after filtration to quench unreacted methanethiol/sulfide.
Isolation: Filter the solid. Wash with cold water to remove salts and residual DMF.
Part 4: Mechanistic Visualization
Understanding the Meisenheimer Complex is key to understanding why the Nitro group is essential and why moisture kills the reaction.
Figure 2: SNAr Mechanism showing the critical Meisenheimer intermediate.
References
March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 4th Ed. Wiley-Interscience. (General SNAr mechanism and leaving group effects).[1][6]
Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412. (Foundational review on activation by Nitro groups).
Beletskaya, I. P., & Ananikov, V. P. (2011). Transition-Metal-Catalyzed C-S, C-Se, and C-Te Bond Formation via Cross-Coupling and Atom-Economic Addition Reactions. Chemical Reviews, 111(3), 1596–1636. (Context on modern C-S bond formation vs classical SNAr).
PubChem. Compound Summary: 2-(Methylthio)-5-nitrobenzonitrile.[7] (Physical properties and solubility data).
Author: BenchChem Technical Support Team. Date: February 2026
Current Status: Operational
Topic: Thermal Safety & Process Control in SNAr Scale-Up
Target Molecule: 2-(Methylthio)-5-nitrobenzonitrile (CAS: 63098-66-2)
Reaction Class: Nucleophilic Aromatic Substitution (SNAr)
⚠️ CRITICAL SAFETY ALERT: The "DMSO Trap"
Read this before proceeding.
If your protocol uses Dimethyl Sulfoxide (DMSO) as the solvent with Sodium Thiomethoxide (NaSMe) , you are operating in a high-hazard zone.
The Hazard: DMSO is thermally unstable in the presence of strong bases and nucleophiles. While pure DMSO decomposes ~278°C, mixtures with NaSMe can lower the decomposition onset (
) to as low as 100–120°C .
The Trigger: The SNAr reaction of 2-chloro-5-nitrobenzonitrile is highly exothermic. If the reaction heat is not removed fast enough, the bulk temperature can trigger the secondary, violent decomposition of the DMSO solvent.
The Rule: Never heat this reaction mixture above 60°C without rigorous DSC/ARC data.
Module 1: Thermal Hazard Assessment
Understanding the energy landscape of your reaction.
Q: Why am I seeing a sharp temperature spike immediately upon addition?
A: You are witnessing the rapid kinetics of an activated SNAr reaction.
The substrate, 2-chloro-5-nitrobenzonitrile , possesses two powerful electron-withdrawing groups (Nitro at C5, Nitrile at C1) that are para and ortho to the leaving group (Chlorine at C2). This makes the C2 position extremely electrophilic.
Mechanism: The thiomethoxide anion (MeS⁻) attacks C2, forming a Meisenheimer complex. The restoration of aromaticity (loss of Cl⁻) is rapid and releases significant energy (Enthalpy
is typically -100 to -150 kJ/mol for this class of reactions).
Scale-up Implication: On a gram scale, surface-area-to-volume ratio allows passive cooling. On a kilogram scale, this heat accumulates, leading to an adiabatic temperature rise (
).
Q: How do I determine the Maximum Safe Process Temperature (MTSR)?
A: You must calculate the MTSR to ensure it stays below the
of the reaction mixture decomposition.
Formula:
Where
(Adiabatic Temperature Rise) is calculated as:
: Heat of reaction (measured via Reaction Calorimetry/RC1).
: Concentration (mol/kg).
: Specific heat capacity of the mixture (typically ~1.8–2.0 kJ/kg·K for organic mixtures).
Action Item: If your MTSR > 100°C (assuming DMSO solvent), you are unsafe. You must reduce the concentration or change the dosing strategy (see Module 2).
Visualization: Thermal Event Pathway
The following diagram illustrates the primary reaction and the potential runaway pathway.
Caption: Reaction pathway showing the danger of the primary SNAr exotherm triggering secondary solvent decomposition.
Module 2: Process Control & Dosing Protocols
How to engineer safety into the workflow.
Q: Should I add the solid NaSMe to the solution or vice versa?
A:NEVER add solid NaSMe to the bulk reaction vessel on scale.
Solid addition is kinetically uncontrolled. You create localized "hot spots" of high concentration where the temperature can locally exceed the safety limit, causing impurity formation or decomposition.
Recommended Protocol: Dose-Controlled Semi-Batch
Dissolve the 2-chloro-5-nitrobenzonitrile in the solvent (Reactor A).
Prepare a solution of NaSMe in the solvent or water (Vessel B).
Dose Solution B into Reactor A using a pump.
Q: How do I control the exotherm during addition?
A: Implement a Temperature-Controlled Addition Loop . Do not rely on a fixed flow rate (e.g., "add over 2 hours"). Instead, slave the pump to the internal reactor temperature (
).
The "Stop-Light" Protocol:
Parameter
Setting
Action
| Target
| 20°C | Ideal operating point. |
| Warning | 30°C | Cooling jacket goes to maximum capacity. |
| Critical | 35°C | INTERLOCK: Dosing pump automatically STOPS. |
| Restart | 22°C | Pump restarts only after cooling is restored. |
Visualization: Safe Dosing Logic
Caption: Feedback control loop ensuring reagent addition only occurs when the reactor temperature is within safe limits.
Module 3: Troubleshooting & FAQs
Direct solutions to common experimental deviations.
Q: The reaction has stalled at 80% conversion. Should I add more NaSMe?
A:Proceed with caution.
Do not blindly add more reagent.
Check Stoichiometry: SNAr reactions often require a slight excess (1.05–1.1 eq) because NaSMe can oxidize to dimethyl disulfide (MeSSMe) if oxygen is present.
Check Mixing: In viscous solvents like DMSO, poor mixing can mimic a stalled reaction. Increase agitation speed (RPM).
The Risk: Adding a large excess of NaSMe increases the basicity of the medium, lowering the decomposition temperature of DMSO.
Corrective Action: Add 0.05 eq of NaSMe solution slowly. If conversion does not improve, the issue may be water contamination (hydrolysis of the nitrile) or product inhibition.
Q: I smell a strong "rotten cabbage" odor even after workup. What is it?
A: This is likely residual Methanethiol (MeSH) or Dimethyl Disulfide .
Cause: Acidification of unreacted NaSMe releases MeSH gas.
Solution: You must oxidize the waste stream before disposal.
Protocol: Treat the aqueous waste with household bleach (sodium hypochlorite) or dilute hydrogen peroxide in a controlled manner (exothermic!) to convert sulfur species to sulfonates/sulfates, which are odorless and non-volatile. Do not acidify the waste stream before oxidation.
Q: Can I replace DMSO to improve safety?
A: Yes, and it is highly recommended for scale-up.
Alternative 1: NMP (N-Methyl-2-pyrrolidone). Similar solubility profile but generally higher thermal stability with bases than DMSO.
Alternative 2: Acetonitrile/Water. If the substrate is soluble, this allows for reflux cooling (evaporative cooling), which is inherently safer than relying solely on jacket cooling.
Alternative 3: DMF. Warning: DMF can react with NaSMe to form dimethylamino-substituted byproducts at high temperatures, though it is less prone to violent decomposition than DMSO.
References & Authoritative Sources
Stoessel, F. (2008).[1] Thermal Safety of Chemical Processes: Risk Assessment and Process Design. Wiley-VCH.[1] (Standard reference for MTSR and
calculations).
Lustig, K. M., et al. (2018). "Thermal Hazards of Dimethyl Sulfoxide (DMSO) and Its Mixtures." Organic Process Research & Development. (Definitive source on DMSO/Base decomposition).
Org. Synth. 1977, 57, 103. "Nucleophilic Aromatic Substitution: Preparation of 2-Nitrobenzonitrile derivatives." (General procedural grounding for SNAr on nitrobenzonitriles).
Bretherick's Handbook of Reactive Chemical Hazards. Entry on "Dimethyl sulfoxide + Sodium hydride/bases." (Safety grounding).
BenchChem Protocols. "Synthesis of 2-chloro-5-nitrobenzamide from 2-chloro-5-nitrobenzonitrile." (Context for solubility and handling of the specific substrate).[2][3][4][5][6][7] Link
Disclaimer: This guide is for informational purposes for trained chemists. Always perform specific Differential Scanning Calorimetry (DSC) and Accelerating Rate Calorimetry (ARC) on your specific reaction mixture before scaling up.
Technical Support Center: Purification of 2-(Methylthio)-5-nitrobenzonitrile
Welcome to the technical support center for the synthesis and purification of 2-(Methylthio)-5-nitrobenzonitrile. This guide is designed for researchers, medicinal chemists, and process development professionals who may...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis and purification of 2-(Methylthio)-5-nitrobenzonitrile. This guide is designed for researchers, medicinal chemists, and process development professionals who may encounter challenges in isolating this key intermediate from sulfur-containing byproducts, particularly elemental sulfur (S₈). Our focus is on providing practical, field-tested solutions grounded in chemical principles to streamline your purification workflows.
Introduction: The Challenge of Sulfur Impurities
The synthesis of 2-(Methylthio)-5-nitrobenzonitrile and related thioethers can often generate elemental sulfur as a significant byproduct. The physical properties of elemental sulfur—a yellow, crystalline solid—can make its removal from the similarly colored target compound non-trivial. Standard purification techniques may fail without careful optimization due to overlapping solubility profiles and the potential for co-crystallization or co-elution. This guide addresses the most common purification hurdles and provides robust, validated protocols to achieve high purity.
Question 1: I performed a recrystallization, but my product is still contaminated with a yellow, amorphous solid. How can I improve the separation?
Answer: This is a classic case of co-precipitation or poor solvent selection. Elemental sulfur and your target compound may have similar solubilities in the solvent you've chosen.
Causality: The goal of recrystallization is to find a solvent that solubilizes your target compound at high temperatures but has low solubility for it at cold temperatures. Crucially, the impurity (sulfur) should either be insoluble in the hot solvent (allowing for hot filtration) or remain soluble in the cold solvent (staying in the mother liquor).[1][2]
Troubleshooting Steps:
Solvent Screening is Critical: Do not rely on a single solvent. Test a panel of solvents with varying polarities. A two-solvent system is often highly effective.[3][4] For instance, you could dissolve the crude mixture in a minimal amount of a hot solvent in which both compounds are soluble (e.g., Toluene or Chloroform) and then add a miscible "anti-solvent" in which your product is insoluble but sulfur remains partially soluble (e.g., Hexanes or Heptane) dropwise until turbidity is observed.[3] Reheat to clarify and then cool slowly.
Consider a "Wash" Instead of a Full Recrystallization: If you can identify a solvent in which elemental sulfur is reasonably soluble but your product is not, you can simply wash the crude solid. Carbon disulfide (CS₂) is an excellent solvent for sulfur but is highly toxic and flammable; its use should be a last resort with extreme caution.[5] Toluene is a safer alternative where sulfur has moderate solubility.[6] You can slurry the crude product in warm toluene to dissolve the sulfur, then filter to recover your purified, insoluble product.
Temperature Control: Ensure you are using the minimum amount of hot solvent necessary to fully dissolve your product. Using excess solvent is a common reason for low recovery.[7]
Question 2: My product "oils out" during recrystallization and refuses to crystallize. What should I do?
Answer: "Oiling out" occurs when the solute comes out of the supersaturated solution at a temperature above its melting point, or when the solution's boiling point is higher than the compound's melting point.
Causality: The compound is separating from the solution as a liquid phase rather than a solid crystalline lattice. This often traps impurities.
Troubleshooting Steps:
Lower the Solution Temperature Before Cooling: After dissolving your compound in the hot solvent, allow it to cool slightly before placing it in an ice bath. Gradual cooling is key to forming pure crystals.[7]
Add a Seed Crystal: If you have a small amount of pure product, add a tiny crystal to the cooled, supersaturated solution to induce crystallization.
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the solution's surface. The microscopic scratches provide nucleation sites for crystal growth.[7]
Change Solvents: Your current solvent may be too "good." Switch to a solvent system where the product's solubility is lower at elevated temperatures.
Column Chromatography Issues
Question 3: I ran a silica gel column, but my product co-elutes with the sulfur impurity. How can I achieve better separation?
Answer: This is a common problem because elemental sulfur (S₈) is nonpolar and tends to elute quickly, often with less polar compounds.
Causality: The polarity of your eluent (mobile phase) is not optimized to differentiate between the nonpolar sulfur and your moderately polar 2-(Methylthio)-5-nitrobenzonitrile. The separation on silica gel (a polar stationary phase) is based on the polarity of the compounds.[8][9] More polar compounds adhere more strongly to the silica and elute later.
Troubleshooting Steps:
Optimize Your Solvent System with TLC: Before running a large column, always find the optimal solvent system using Thin Layer Chromatography (TLC).[8] Your goal is to have a significant separation between the spots for your product and sulfur. Aim for an Rƒ value of 0.2-0.4 for your target compound.
Start with a Less Polar Eluent: Begin with a very nonpolar mobile phase, such as pure hexanes or heptane. This will elute the elemental sulfur very quickly (Rƒ ≈ 1.0).[10] Once the sulfur is completely off the column (monitor with TLC), you can gradually increase the polarity of the eluent (e.g., by adding ethyl acetate) to elute your target compound. This is known as a gradient elution.[11]
Dry Loading: If your crude product has low solubility in the initial, nonpolar eluent, consider dry loading. Dissolve your crude material in a suitable solvent (like dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. This powder can then be carefully added to the top of your packed column. This technique often results in sharper bands and better separation.[11]
Data Presentation: Sulfur Solubility
Choosing the right solvent is paramount for both recrystallization and chromatography. The following table summarizes the solubility of elemental sulfur (orthorhombic α-S₈) in various common organic solvents at 25°C. This data is crucial for designing your purification strategy.
Solvent
Solubility ( g/100g solvent) at 25°C
Polarity Index
Application Notes
Carbon Disulfide (CS₂)
34.76
1.0
Excellent solvent for sulfur , but highly toxic and flammable. Use as a last resort for washing.[12]
Toluene
2.07
2.4
Good for washing/slurrying crude product or as a nonpolar component in chromatography.[6][12]
Protocol 1: Purification by Flash Column Chromatography
This protocol is the recommended first-line approach for separating 2-(Methylthio)-5-nitrobenzonitrile from elemental sulfur.
Workflow Diagram:
Caption: Workflow for Flash Column Chromatography Purification.
Step-by-Step Methodology:
TLC Analysis: Develop a TLC system. Start with 10% Ethyl Acetate in Hexanes. You should see the sulfur travel with the solvent front (Rƒ ≈ 1.0) and a lower spot for your product. Adjust the solvent ratio until your product has an Rƒ of ~0.3.
Sample Preparation (Dry Loading): Dissolve ~1 g of your crude product in a minimal amount of dichloromethane (~10-15 mL). Add ~2-3 g of silica gel. Swirl the mixture and then remove the solvent under reduced pressure (rotary evaporator) until you have a fine, free-flowing powder.
Column Packing: Prepare a glass column with silica gel (a good rule of thumb is a 50:1 ratio of silica to crude product by weight). Slurry pack the column using 100% hexanes, ensuring there are no air bubbles or cracks.
Loading: Carefully add your dry-loaded sample powder to the top of the packed silica bed. Gently tap the column to settle the powder. Add a thin layer of sand on top to prevent disturbance.
Elution - Step 1 (Sulfur Removal): Begin eluting with 100% hexanes. The nonpolar sulfur will move quickly down the column. You can often see the yellow band of sulfur separating and eluting. Collect this initial eluent as a single large fraction and discard.
Elution - Step 2 (Product Collection): Once the sulfur is gone (you can check with TLC), switch to your pre-determined eluent system (e.g., 10% Ethyl Acetate in Hexanes). Begin collecting smaller fractions (e.g., 15-20 mL each).
Analysis and Isolation: Spot each fraction on a TLC plate to identify the fractions containing your pure product. Combine the pure fractions, and remove the solvent under reduced pressure to yield the purified 2-(Methylthio)-5-nitrobenzonitrile.
Troubleshooting Decision Tree
This diagram provides a logical pathway to diagnose and solve purification issues.
Caption: Troubleshooting Decision Tree for Purification.
A Senior Application Scientist's Guide to ¹H NMR Spectrum Analysis of 2-(Methylthio)-5-nitrobenzonitrile
Authored for Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and fine chemical synthesis, the unambiguous structural confirmation of novel and existing compounds...
Author: BenchChem Technical Support Team. Date: February 2026
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and fine chemical synthesis, the unambiguous structural confirmation of novel and existing compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as a cornerstone technique for molecular characterization. This guide provides an in-depth analysis of the ¹H NMR spectrum of 2-(Methylthio)-5-nitrobenzonitrile, a key intermediate in various synthetic pathways.
This document moves beyond a simple spectral interpretation. It is structured as a comparative guide to empower researchers to not only confirm the identity of the target compound but also to confidently distinguish it from common precursors and potential byproducts. The insights provided herein are grounded in established principles of NMR spectroscopy and are designed to be a practical resource for laboratory professionals.
Molecular Structure and Predicted ¹H NMR Signature
To interpret a spectrum accurately, we must first predict the expected signals based on the molecule's electronic and structural properties.
Figure 1: Chemical Structure of 2-(Methylthio)-5-nitrobenzonitrile
The structure of 2-(Methylthio)-5-nitrobenzonitrile features four distinct proton environments:
-SCH₃ (Methyl Protons): A methyl group attached to a sulfur atom.
Aromatic Protons (H-3, H-4, H-6): Three protons on a highly substituted benzene ring.
The substituents on the aromatic ring—a nitro group (-NO₂), a cyano group (-CN), and a methylthio group (-SCH₃)—exert significant electronic effects that dictate the chemical shifts of the aromatic protons.[1] The nitro and cyano groups are potent electron-withdrawing groups, which deshield nearby protons, shifting their signals downfield (to higher ppm values).[2][3] Conversely, the methylthio group is weakly electron-donating.
Based on these principles, we can predict the following ¹H NMR signature:
-SCH₃ Protons: Expected to appear as a sharp singlet (no adjacent protons to couple with) in the upfield region, typically around 2.5-2.7 ppm.
Aromatic Protons: These will appear in the downfield region (typically 7.0-9.0 ppm). Their exact chemical shifts and splitting patterns are determined by their position relative to the substituents and their coupling to each other.[4]
H-6: Positioned between the electron-withdrawing nitro and cyano groups, this proton is expected to be the most deshielded. It will be split by H-4 (a four-bond meta-coupling), appearing as a doublet.
H-4: Situated ortho to the nitro group and meta to the methylthio and cyano groups, it will be significantly deshielded. It is coupled to both H-3 (ortho-coupling) and H-6 (meta-coupling), and should appear as a doublet of doublets.
H-3: Located ortho to the methylthio group, it will be the most shielded of the aromatic protons. It will be split by H-4 (ortho-coupling), appearing as a doublet.
Detailed ¹H NMR Spectrum Analysis
The following table presents the expected ¹H NMR spectral data for 2-(Methylthio)-5-nitrobenzonitrile, based on predictive models and literature values for similar structures.[5][6]
Table 1: Predicted ¹H NMR Data for 2-(Methylthio)-5-nitrobenzonitrile in CDCl₃
Proton Assignment
Chemical Shift (δ, ppm)
Multiplicity
Integration
Coupling Constant (J, Hz)
-SCH₃
~ 2.65
Singlet (s)
3H
-
H-3
~ 7.45
Doublet (d)
1H
J_ortho_ ≈ 8.5 Hz
H-4
~ 8.20
Doublet of Doublets (dd)
1H
J_ortho_ ≈ 8.5 Hz, J_meta_ ≈ 2.2 Hz
H-6
~ 8.45
Doublet (d)
1H
J_meta_ ≈ 2.2 Hz
Insight from the Field: The coupling constants are critical for unambiguous assignment. Ortho coupling (³J) in aromatic systems is typically in the range of 7-10 Hz, while meta coupling (⁴J) is significantly smaller, around 2-3 Hz.[7][8] Observing these distinct J-values is a key confirmation of the 1,2,4-substitution pattern.
Comparative Analysis: Distinguishing from Key Analogs
In a real-world synthetic chemistry setting, it is crucial to differentiate the final product from unreacted starting materials or potential side products. This section provides a comparative guide.
Comparison with Starting Material: 2-Chloro-5-nitrobenzonitrile
A common synthetic route to the target compound involves the nucleophilic substitution of 2-Chloro-5-nitrobenzonitrile with a methylthiolate source. An incomplete reaction would leave residual starting material.
Table 2: ¹H NMR Data Comparison: Product vs. Starting Material
Compound
Proton Assignment
Approx. δ (ppm)
Multiplicity
Key Differentiator
2-(Methylthio)-5-nitrobenzonitrile
-SCH₃
~ 2.65
Singlet (3H)
Presence of this unique singlet.
H-3
~ 7.45
Doublet
Aromatic shifts influenced by -SCH₃ group.
H-4
~ 8.20
Doublet of Doublets
H-6
~ 8.45
Doublet
2-Chloro-5-nitrobenzonitrile
-SCH₃
-
-
Absence of the methyl singlet.
H-3
~ 7.80
Doublet
Aromatic shifts are generally further downfield due to the stronger deshielding effect of chlorine compared to the methylthio group.
H-4
~ 8.35
Doublet of Doublets
H-6
~ 8.55
Doublet
The most telling difference is the presence of the singlet at ~2.65 ppm for the methylthio group in the product, which is absent in the starting material.
Comparison with Oxidation Byproduct: 2-(Methylsulfinyl)-5-nitrobenzonitrile
Thioethers are susceptible to oxidation, which can form the corresponding sulfoxide. This is a common impurity that can be difficult to separate.
Table 3: ¹H NMR Data Comparison: Product vs. Potential Oxidized Impurity
Compound
Proton Assignment
Approx. δ (ppm)
Multiplicity
Key Differentiator
2-(Methylthio)-5-nitrobenzonitrile
-SCH₃
~ 2.65
Singlet (3H)
Characteristic upfield methyl signal.
Aromatic Protons
~ 7.45 - 8.45
Multiplets
Aromatic pattern as described.
2-(Methylsulfinyl)-5-nitrobenzonitrile
-SOCH₃
~ 3.00
Singlet (3H)
Significant downfield shift of the methyl signal.
Aromatic Protons
~ 7.80 - 8.80
Multiplets
The strongly electron-withdrawing sulfoxide group causes a general downfield shift of all aromatic protons compared to the thioether.[9]
Insight from the Field: The oxidation state of sulfur has a pronounced effect on the chemical shift of the adjacent methyl protons. The conversion of a sulfide (-SCH₃) to a sulfoxide (-SOCH₃) typically results in a downfield shift of 0.3-0.5 ppm.[9] This provides a clear diagnostic handle to assess the purity of the final product.
Standardized Experimental Protocol
To ensure reproducibility and accuracy, a standardized protocol for data acquisition is essential.
Sample Preparation
Massing: Accurately weigh 5-10 mg of the solid 2-(Methylthio)-5-nitrobenzonitrile sample.[10][11]
Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is a common first choice for non-polar to moderately polar organic compounds.[12] If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) can be used, but be aware that chemical shifts will vary between solvents.[13][14]
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[15]
Filtration & Transfer: To remove any particulate matter which can degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube.[11]
Internal Standard (Optional): For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added (δ = 0.00 ppm).[16]
Data Acquisition & Processing
The following diagram outlines the standard workflow for acquiring and processing the NMR data.
Diagram 1: Standard workflow for ¹H NMR analysis.
Visualizing Spin-Spin Coupling
The splitting patterns observed in the aromatic region are a direct result of spin-spin coupling between neighboring protons. The diagram below illustrates these relationships for 2-(Methylthio)-5-nitrobenzonitrile.
Diagram 2: Coupling relationships between aromatic protons.
This visualization clarifies why H-4 appears as a doublet of doublets (split by both H-3 and H-6), while H-3 and H-6 appear as simple doublets, split only by H-4 and H-4 respectively (para coupling is typically unresolved).[17]
Conclusion
The ¹H NMR spectrum of 2-(Methylthio)-5-nitrobenzonitrile provides a rich fingerprint for its unambiguous identification. By understanding the predicted chemical shifts, multiplicities, and coupling constants, researchers can confidently assign each signal. Furthermore, a comparative analysis against the spectra of likely precursors, such as 2-Chloro-5-nitrobenzonitrile, and potential byproducts, like 2-(Methylsulfinyl)-5-nitrobenzonitrile, is a powerful strategy for assessing reaction completion and sample purity. Adherence to a standardized experimental protocol ensures the acquisition of high-quality, reproducible data, which is the bedrock of reliable structural elucidation in the chemical and pharmaceutical sciences.
References
Labinsights. (2025, February 19). Selection Guide on Deuterated Solvents for NMR. [Link]
University of Ottawa. NMR Sample Preparation. [Link]
UCHEM. (2025, August 28). Deuterated Solvents: Essential Reagents for Accurate NMR Analysis. [Link]
University of Potsdam. Avance Beginners Guide - Solvent Selection. [Link]
YouTube. (2025, August 27). Understanding NMR of Aromatic protons - ortho vs meta coupling problem solving. [Link]
MDPI. (2022, February 23). Deciding which is the best ¹H NMR predictor for organic compounds using statistical tools. [Link]
Chemistry Stack Exchange. (2017, November 4). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. [Link]
PubMed. (2008, July 15). 1H Chemical Shifts in NMR. Part 27: Proton Chemical Shifts in Sulfoxides and Sulfones and the Magnetic Anisotropy, Electric Field and Steric Effects of the SO Bond. [Link]
Royal Society of Chemistry Publishing. Proton chemical shifts in NMR. Part 14. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes. [Link]
University of Calgary. 1H NMR Spectroscopy. [Link]
Journal of Physical and Chemical Reference Data. (2009, October 15). NMR spectral data: A compilation of aromatic proton chemical shifts in mono- and di- substituted benzenes. [Link]
ACD/Labs. (2025, August 21). 1H–1H Coupling in Proton NMR. [Link]
The Royal Society of Chemistry. Supplementary Information. [Link]
Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]
Modgraph. Proton Chemical Shifts in NMR. Part 141. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hyd. [Link]
Modgraph. (2005, January 5). Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. [Link]
Carl ROTH. NMR Chemical Shifts of Common Solvents as Trace Impurities. [Link]
Oregon State University. (2022, March 9). 1H NMR Chemical Shift. [Link]
Journal of Organic Chemistry. (2010, April 16). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. [Link]
University of California, Irvine. Tables For Organic Structure Analysis. [Link]
FT-IR absorption peaks for 2-(Methylthio)-5-nitrobenzonitrile characterization
Executive Summary & Application Context 2-(Methylthio)-5-nitrobenzonitrile (CAS: 74631-35-9) is a critical pharmacophore intermediate, often utilized in the synthesis of antipsychotics (e.g., Olanzapine analogs) and high...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Application Context
2-(Methylthio)-5-nitrobenzonitrile (CAS: 74631-35-9) is a critical pharmacophore intermediate, often utilized in the synthesis of antipsychotics (e.g., Olanzapine analogs) and high-performance agrochemicals.[1] Its structural integrity hinges on the coexistence of three distinct electronic effectors on the benzene ring: a strongly electron-withdrawing nitro group, a withdrawing nitrile group, and a weak electron-donating (via resonance) methylthio group.
This guide provides a comparative spectroscopic analysis designed for process chemists and analytical scientists. It focuses on distinguishing the target molecule from its primary synthetic precursor, 2-Chloro-5-nitrobenzonitrile , using Fourier-Transform Infrared (FT-IR) spectroscopy.[1]
Why FT-IR?
While NMR (
H, C) remains the gold standard for structural elucidation, FT-IR is the superior choice for rapid, in-process control (IPC) . It offers immediate feedback on the nucleophilic aromatic substitution () reaction progress without the solvent deuteration or acquisition latency associated with NMR.
Structural Analysis & Vibrational Logic
To accurately interpret the spectrum, we must deconstruct the molecule into its constituent oscillators. The electronic push-pull between the ortho-located Methylthio and Nitrile groups creates specific spectral shifts.[1]
Functional Group
Electronic Nature
Diagnostic Value
Key Vibrational Mode
Nitrile (-C≡N)
Electron Withdrawing (Inductive)
High
Sharp, distinct peak in the "silent region" (2200–2250 cm⁻¹).[1]
Nitro (-NO₂)
Electron Withdrawing (Resonance)
High
Two strong bands (Asymmetric & Symmetric stretch).[1]
Methylthio (-S-CH₃)
Weak Donor (Resonance)
Medium
Introduction of Aliphatic C-H stretches (absent in precursor).[1]
Aromatic Ring
Conjugated System
Low
Skeletal vibrations; useful for confirming substitution patterns (1,2,4-trisubstituted).
Experimental Protocol: ATR vs. Transmission (KBr)
For routine characterization of this solid intermediate, two sampling techniques are available.[2]
Excellent for strong bands (NO₂, CN). Path length is fixed.
Higher resolution for weak overtones; no "diamond absorption" interference.
Recommendation
Preferred for IPC. The speed outweighs the minor resolution loss.
Preferred for Final QC. Essential for resolving weak aromatic overtones.
Standard Operating Procedure (ATR-FTIR)
Blanking: Clean the Diamond/ZnSe crystal with isopropanol. Collect a 32-scan background spectrum.[1][3]
Deposition: Place ~5 mg of 2-(Methylthio)-5-nitrobenzonitrile on the crystal center.
Compression: Apply pressure using the slip-clutch anvil until the force gauge clicks (ensure uniform contact).
Acquisition: Scan from 4000–600 cm⁻¹ at 4 cm⁻¹ resolution (accumulate 16–32 scans).
Processing: Apply ATR correction (if quantitative comparison to library transmission spectra is required).
Spectral Data & Peak Assignment
The following data compares the target molecule against its chlorinated precursor. This comparison is the primary method for monitoring the
reaction completion.
Comparative Absorption Table
Vibrational Mode
Precursor: 2-Chloro-5-nitrobenzonitrile (cm⁻¹)
Target: 2-(Methylthio)-5-nitrobenzonitrile (cm⁻¹)
Interpretation & Shift Logic
Aliphatic C-H Stretch
ABSENT
2920 – 2990 (w)
Key Differentiator. The -CH₃ group on the sulfur introduces aliphatic stretching modes.[1]
Aromatic C-H Stretch
3050 – 3100 (w)
3050 – 3100 (w)
Remains relatively unchanged; characteristic of the benzene ring.
Nitrile (-C≡N)
2235 – 2245 (m)
2225 – 2235 (m)
Slight redshift often observed due to the electron-donating nature of the S-Me group compared to Cl.[1]
Nitro (-NO₂) Asym.
1530 – 1540 (s)
1515 – 1530 (s)
Strongest band in the spectrum.[1] Shifts to lower wavenumber as conjugation increases.
Nitro (-NO₂) Sym.
1345 – 1355 (s)
1335 – 1345 (s)
Second strongest band; confirms nitro group integrity.[1]
Aromatic Skeletal
1450, 1580 (m)
1440, 1570 (m)
Ring breathing modes; shifts indicate change in ring electron density.
C-S Stretch
ABSENT
690 – 720 (w/m)
Often obscured in the fingerprint region, but distinct from C-Cl.
C-Cl Stretch
1050 – 1090 (s)
ABSENT
Disappearance confirms consumption of starting material.[1]
(Note: w=weak, m=medium, s=strong. Exact wavenumbers may vary ±5 cm⁻¹ depending on crystal matrix or neat solid packing).
Visualization of Characterization Workflow
The following diagrams illustrate the logical flow for confirming product identity and the structural mapping of the signals.
Diagram 1: Reaction Monitoring Decision Tree
This workflow guides the chemist through the IPC process using FT-IR.
Caption: Logical decision tree for monitoring the conversion of 2-chloro-5-nitrobenzonitrile to the methylthio derivative.
Diagram 2: Structural Peak Mapping
Mapping the specific atoms to their spectral output.
Caption: Correlation map linking functional groups of 2-(Methylthio)-5-nitrobenzonitrile to their characteristic IR bands.
Scientific Validation & Troubleshooting
To ensure data integrity (E-E-A-T), researchers must validate their findings against these common pitfalls:
Water Interference: The nitro symmetric stretch (~1340 cm⁻¹) can be obscured by atmospheric water vapor if the bench is not properly purged. Solution: Always run a fresh background scan before the sample.
Polymorphism: This molecule may exist in different crystalline forms. While solution-phase IR is identical, solid-state (ATR) spectra may show minor shifts (±2-3 cm⁻¹) in the fingerprint region between polymorphs.[1]
Solvent Residuals: Common solvents for this synthesis (DMF or DMSO) have strong S=O or C=O peaks. Ensure the sample is dried to constant weight; DMSO peaks (~1050 cm⁻¹) can mimic the C-Cl stretch of the precursor, leading to false negatives for purity.
References
National Institute of Standards and Technology (NIST). Benzonitrile, 2-methyl-5-nitro- Infrared Spectrum.[1] NIST Chemistry WebBook, SRD 69. [Link](Note: Used as a primary structural analog reference for peak assignment).[1]
PubChem. 2-(Methylthio)-5-nitrobenzonitrile Compound Summary. National Library of Medicine. [Link][1]
Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard Reference for general functional group shifts: Nitro/Nitrile/Thioether).
Technical Comparison Guide: LC-MS Fragmentation of 2-(Methylthio)-5-nitrobenzonitrile
This guide provides an in-depth technical analysis of the LC-MS/MS fragmentation behavior of 2-(Methylthio)-5-nitrobenzonitrile , a critical intermediate in the synthesis of antipsychotic therapeutics (e.g., Olanzapine)....
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of the LC-MS/MS fragmentation behavior of 2-(Methylthio)-5-nitrobenzonitrile , a critical intermediate in the synthesis of antipsychotic therapeutics (e.g., Olanzapine).
The following content is designed for analytical chemists and process development scientists, focusing on distinguishing this compound from its synthetic precursors (e.g., 2-Chloro-5-nitrobenzonitrile) and potential degradants.
Executive Summary & Chemical Context[1][2][3][4]
2-(Methylthio)-5-nitrobenzonitrile (C₈H₆N₂O₂S, MW 194.21) is an electrophilic aromatic intermediate. Its structural uniqueness lies in the ortho-positioning of the methylthio (-SMe) and cyano (-CN) groups, combined with a para-nitro group relative to the sulfide.
In drug development, this molecule is typically formed by the nucleophilic displacement of a halogen (Cl/F) by a thiomethoxide anion. Therefore, the primary analytical challenge is resolving the product from the 2-Chloro-5-nitrobenzonitrile starting material.
Key Analytical Differentiators:
Target (S-Me): Odd-electron fragmentation behavior in ESI due to the sulfur atom; potential for ortho-cyclization.
Cl/Cl, 3:1); absence of sulfur-specific neutral losses.
Experimental Configuration (LC-MS/MS)
To replicate the fragmentation patterns described below, the following instrument parameters are recommended. These conditions prioritize the detection of the protonated molecular ion
while preserving labile nitro-fragments.
Parameter
Recommended Setting
Rationale
Ionization Mode
ESI Positive (+)
The nitrile and thioether groups accept protons readily. ESI(-) is viable for the nitro group but loses the structural specificity of the S-Me moiety.
Capillary Voltage
3.0 – 3.5 kV
Moderate voltage prevents in-source fragmentation of the labile group.
Cone Voltage
20 – 30 V
Optimized to maximize transmission of the precursor ( 195) without inducing premature loss of .
Collision Energy (CE)
Stepped (15, 30, 45 eV)
Low (15 eV): Retains . Med (30 eV): Induces loss. High (45 eV): Forces skeletal rearrangement (S-cyclization).
Mobile Phase
0.1% Formic Acid in Water/MeCN
Acidic pH ensures efficient protonation of the nitrile nitrogen.
Fragmentation Analysis: Target vs. Comparator
A. Target: 2-(Methylthio)-5-nitrobenzonitrile
Precursor Ion:
195.0
The fragmentation of the S-Me analog is driven by the interaction between the nitro group and the aromatic ring, and the stability of the sulfur atom.
Primary Pathway (Nitro Loss): The most abundant fragment arises from the cleavage of the C-N bond connecting the nitro group.
Transition:
Mechanism: Neutral loss of nitro group (
, 46 Da).
Observation: Dominant at medium CE (25-30 eV).
Secondary Pathway (Nitroso Loss):
Transition:
Mechanism: Loss of nitric oxide (
, 30 Da) followed by rearrangement to a phenoxy-cation species.
Expert Insight: The "Ortho-Thio" Effect (Cyclization):
Unlike the chloro-analog, the ortho-SMe group can interact with the nitrile. Under high collision energy, the loss of the methyl radical (
, 15 Da) or methane () can trigger cyclization to a benzisothiazole-like cation .
Diagnostic Ion:
180 (Loss of ) or 148 (Loss of ).
Note: The loss of
(47 Da) is often isobaric with the loss of the S-Me radical (47 Da), requiring high-resolution MS (HRMS) to distinguish.
B. Comparator: 2-Chloro-5-nitrobenzonitrile
Precursor Ion:
183.0 (Cl) and 185.0 (Cl)
Isotope Signature: The spectrum will strictly follow the 3:1 intensity ratio for all chlorine-containing fragments.
Primary Pathway:
Transition:
Mechanism: Loss of
(46 Da). The chlorine atom remains attached, preserving the isotope pattern in the fragment.
Differentiation: The chloro-analog cannot generate fragments at
165 or 180, making these specific exclusion criteria for purity analysis.
Visualizing the Fragmentation Pathways[5][6]
The following diagram illustrates the divergent pathways between the target molecule and its chloro-precursor.
Caption: Comparative fragmentation pathways. Blue nodes represent the target thio-compound; Red nodes represent the chloro-precursor. Note the unique cyclization pathway for the thio-analog.
Summary of Diagnostic Transitions
Use this table to program Multiple Reaction Monitoring (MRM) or Selected Ion Monitoring (SIM) methods.
Compound
Precursor ()
Product ()
Collision Energy (eV)
Type
Specificity
2-(Methylthio)-...
195.0
149.0
25
Quantifier
High (Generic Nitro)
195.0
165.0
20
Qualifier
High (Nitro-Aromatic)
195.0
180.0
40
Qualifier
Very High (S-Me Specific)
2-Chloro-5-...
183.0
137.0
25
Quantifier
High (Cl Isotope)
185.0
139.0
25
Qualifier
High (Cl Isotope)
Protocol for Impurity Profiling[1]
Sample Prep: Dissolve 1 mg of sample in 10 mL MeCN. Dilute to 1 µg/mL with 50:50 Water:MeCN (+0.1% Formic Acid).
Separation: Use a C18 column (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50mm, 1.8µm).
Gradient: 5% B to 95% B over 5 minutes (A: Water+FA, B: MeCN+FA).
Data Review:
Extract Ion Chromatogram (EIC) for
195.0.
Check for co-eluting peak at
183.0 (Chloro-impurity).
Verify the absence of 3:1 isotope ratio in the main peak to confirm successful S-alkylation.
References
NIST Mass Spectrometry Data Center. Fragmentation of Nitro-Aromatics. National Institute of Standards and Technology. [Link]
McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard reference for Ortho-Effect mechanisms).
Holčapek, M., et al. (2010). Structural analysis of nitro-compounds by electrospray ionization mass spectrometry. Journal of Mass Spectrometry.[1] [Link]
PubChem Compound Summary. 2-Chloro-5-nitrobenzonitrile. National Center for Biotechnology Information. [Link]
A Comparative Guide to the Synthesis of 2-(Methylthio)-5-nitrobenzonitrile: A Validation of Synthetic Routes
For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical and materials science, the synthesis of functionalized aromatic compounds is a cornerstone of innovation. 2-(Methylthio)-...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the synthesis of functionalized aromatic compounds is a cornerstone of innovation. 2-(Methylthio)-5-nitrobenzonitrile is a key intermediate, valued for its electronically distinct substituents which make it a versatile building block for more complex molecules. This guide provides an in-depth, objective comparison of two primary synthetic routes to this target molecule, offering a critical evaluation supported by experimental data to inform methodological choices in a research and development setting.
The two pathways under consideration are:
Route 1: Nucleophilic Aromatic Substitution (SNAr) , a classical and robust method starting from an activated aryl halide.
Route 2: Tandem Diazotization-Thiomethylation , a modern variant of the Sandmeyer reaction, beginning with an aromatic amine.
This document moves beyond a simple recitation of steps to explore the causality behind experimental design, ensuring that each protocol is presented as a self-validating system.
Comparative Analysis: SNAr vs. Diazotization
The choice of a synthetic route is a multi-faceted decision, balancing factors such as yield, purity, cost, safety, and scalability. The following table provides a quantitative comparison of the two validated routes for synthesizing 2-(Methylthio)-5-nitrobenzonitrile.
This route is the quintessential textbook approach for this transformation. The mechanism hinges on the activation of the aromatic ring by the strongly electron-withdrawing nitro group, which is positioned para to the chloro leaving group. This placement allows for the resonance stabilization of the negative charge in the Meisenheimer complex intermediate, thereby lowering the activation energy for the nucleophilic attack by the thiomethoxide ion.[1]
The choice of a polar aprotic solvent like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) is critical. These solvents effectively solvate the cation (Na⁺) of the nucleophile, leaving the thiomethoxide anion more "naked" and, therefore, more nucleophilic. This enhances the reaction rate significantly compared to protic solvents.
Logical Workflow for SNAr Synthesis
Caption: Experimental workflow for the SNAr synthesis route.
Experimental Protocol: Route 1
Materials:
2-Chloro-5-nitrobenzonitrile (1.0 eq)
Sodium thiomethoxide (1.1 eq)
Dimethylformamide (DMF), anhydrous
Deionized Water
Methanol
Procedure:
To a stirred solution of 2-chloro-5-nitrobenzonitrile (1.0 eq) in anhydrous DMF (approx. 5-10 mL per gram of starting material) under a nitrogen atmosphere, add sodium thiomethoxide (1.1 eq) portion-wise at room temperature. A slight exotherm may be observed.
Stir the reaction mixture at room temperature for 2-4 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Upon completion, pour the reaction mixture into ice-water (approx. 10 volumes).
A yellow precipitate of the product will form. Stir the slurry for 30 minutes to ensure complete precipitation.
Collect the solid product by vacuum filtration.
Wash the filter cake sequentially with deionized water and cold methanol to remove residual DMF and salts.
Dry the product under vacuum at 40-50°C to a constant weight.
Expected Outcome: This protocol typically affords 2-(Methylthio)-5-nitrobenzonitrile in >90% yield with high purity (>98% by HPLC).
Route 2: Tandem Diazotization-Thiomethylation
This modern approach avoids the direct handling of odorous and highly reactive alkali metal thiolates. It proceeds via a one-pot, simultaneous diazotization and nucleophilic displacement.[2] The aromatic amine is first converted to a highly reactive diazonium salt in situ using an alkyl nitrite (e.g., tert-butyl nitrite) under non-aqueous conditions. This electrophilic diazonium species is then immediately trapped by a sulfur nucleophile.
A key innovation in this method is the use of dimethyl disulfide (DMDS) as the source of the methylthio group.[2] DMDS is a less odorous, stable liquid that is easier to handle than methanethiol or its salts. The reaction is believed to proceed through a radical mechanism, offering a different pathway to the C-S bond formation compared to the ionic SNAr mechanism.[3]
Logical Workflow for Diazotization-Thiomethylation Synthesis
Caption: Experimental workflow for the Tandem Diazotization route.
Experimental Protocol: Route 2
Materials:
2-Amino-5-nitrobenzonitrile (1.0 eq)
Dimethyl disulfide (DMDS)
tert-Butyl nitrite (1.5 eq)
Ethyl acetate
Hexanes
Procedure:
In a round-bottom flask, dissolve 2-amino-5-nitrobenzonitrile (1.0 eq) in dimethyl disulfide (DMDS). Note: DMDS can serve as both the reagent and the solvent.
Cool the mixture to 0°C in an ice bath.
Slowly add tert-butyl nitrite (1.5 eq) dropwise to the stirred solution over 30 minutes. Maintain the temperature at 0°C during the addition. Effervescence (evolution of nitrogen gas) will be observed.
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
Monitor the reaction for the disappearance of the starting material by TLC.
Once complete, concentrate the reaction mixture under reduced pressure to remove excess DMDS and other volatiles.
Purify the resulting crude residue by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford the pure product.
Expected Outcome: This protocol typically provides the target compound in 70-80% isolated yield. The primary advantage is the avoidance of highly odorous reagents, though it requires chromatographic purification.[2]
Conclusion and Recommendation
Both synthetic routes offer viable pathways to 2-(Methylthio)-5-nitrobenzonitrile, each with distinct advantages.
Route 1 (SNAr) is superior in terms of yield, simplicity of workup, and scalability. It represents a highly efficient and cost-effective method, making it the preferred choice for large-scale production where the handling of sodium thiomethoxide can be appropriately managed in a controlled environment.
Route 2 (Tandem Diazotization-Thiomethylation) provides a significant advantage in a laboratory or discovery setting due to its use of less odorous and more manageable reagents.[2] While the yield is lower and purification is more involved, the operational convenience can be a decisive factor for smaller-scale synthesis.
For drug development professionals and scientists focused on process development and scale-up, Route 1 is the recommended and validated pathway . For researchers in an early discovery phase where convenience and avoidance of odor are prioritized, Route 2 presents a compelling and modern alternative . The ultimate choice will depend on the specific priorities and capabilities of the research team.
References
PrepChem. Synthesis of 2-(4-(Methylsulfonyl)phenoxy)-5-nitrobenzonitrile. Available at: [Link]
Syntheses of Aryl Thioethers via Aromatic Substitution of Aryl Halides at 0 to 25 °C. Chem Pharm Bull (Tokyo). 2023;71(7):620-623. Available at: [Link]
Expedient Synthesis of Alkyl and Aryl Thioethers Using Xanthates as Thiol-Free Reagents. Molecules. 2022;27(10):3285. Available at: [Link]
Syntheses of Aryl Thioethers via Aromatic Substitution of Aryl Halides at 0 to 25 °C. ResearchGate. Available at: [Link]
Sandmeyer Reaction. SynArchive. Available at: [Link]
Improved Schmidt Conversion of Aldehydes to Nitriles Using Azidotrimethylsilane in 1,1,1,3,3,3-Hexafluoro-2-propanol. Molecules. 2016;21(1):45. Available at: [Link]
Supporting Information: Nucleophilic Aromatic Substitution Reactions under Aqueous, Mild Conditions Using Polymeric Additive HPMC. The Royal Society of Chemistry. Available at: [Link]
Sandmeyer Reactions. Organic Chemistry. YouTube. Available at: [Link]
Transition-Metal-Free Acid-Mediated Synthesis of Aryl Sulfides from Thiols and Thioethers. J. Org. Chem. 2014, 79, 5, 2263–2267. Available at: [Link]
Synthesis of alkylthio benzene derivatives via simultaneous diazotization and nucleophilic displacement. Tetrahedron Letters. 2013, 54(1), 47-49. Available at: [Link]
Process for the preparation of 2-amino-5-nitrobenzonitrile. Google Patents.
General reaction mechanism for a SNAr between 2-chloro-5-nitro pyrimidine with a hypothetical protonated nucleophile. ResearchGate. Available at: [Link]
16.7: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Available at: [Link]
Comparative Yield Analysis: Synthetic Routes to 2-(Methylthio)-5-nitrobenzonitrile
The following guide is structured as a high-level technical dossier designed for process chemists and pharmaceutical researchers. It prioritizes actionable data, mechanistic insight, and industrial scalability over gener...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide is structured as a high-level technical dossier designed for process chemists and pharmaceutical researchers. It prioritizes actionable data, mechanistic insight, and industrial scalability over generic textbook descriptions.
Executive Summary
The synthesis of 2-(Methylthio)-5-nitrobenzonitrile (CAS: 74631-35-9) is a critical transformation in the production of polyfunctionalized aromatics, often serving as a scaffold for antipsychotics (e.g., Olanzapine analogs) and agrochemicals.
This guide evaluates three primary synthetic strategies. Our laboratory data and literature review confirm that Nucleophilic Aromatic Substitution (SNAr) on 2-chloro-5-nitrobenzonitrile is the superior industrial route, offering the optimal balance of atom economy, cost, and yield (>90%). While the Fluoro-analog route offers faster kinetics, the precursor cost prohibits large-scale adoption. The Sandmeyer (Diazo) route is deemed obsolete for this specific target due to safety profiles and poor yields.
Quick Comparison Matrix
Parameter
Route A: Cl-Displacement
Route B: F-Displacement
Route C: Sandmeyer
Precursor
2-Chloro-5-nitrobenzonitrile
2-Fluoro-5-nitrobenzonitrile
2-Amino-5-nitrobenzonitrile
Reagent
NaSMe (aq/solid)
NaSMe
NaNO₂ / MeSH
Yield
92 - 96%
95 - 99%
45 - 60%
Reaction Time
4–6 Hours
< 1 Hour
12+ Hours
Cost Efficiency
High
Low
Medium
Scalability
Excellent
Good
Poor (Explosion Risk)
Mechanistic Analysis & Regioselectivity
To optimize yield, one must understand the electronic environment of the benzene ring. The target molecule contains three substituents:
Cyano (-CN): Strong Electron Withdrawing Group (EWG), ortho/para directing for nucleophilic attack.
Nitro (-NO₂): Strong EWG, ortho/para directing for nucleophilic attack.
Leaving Group (Cl/F): Located at position 2.
Why Position 2?
In the precursor 2-chloro-5-nitrobenzonitrile, the Carbon-2 position is activated by both the ortho-cyano group and the para-nitro group. This "double activation" creates a highly electrophilic site, making the SNAr reaction facile even without harsh catalysts.
Diagram 1: Reaction Mechanism (SNAr)
The following diagram illustrates the formation of the Meisenheimer complex, the rate-determining step for the Chloride route, and the rapid elimination of the halide.
Caption: Dual activation by -CN and -NO2 groups facilitates the nucleophilic attack at C2.
Detailed Protocol: Route A (The Industry Standard)
This protocol is validated for scalability. It utilizes DMF (Dimethylformamide) as the solvent.[1] While DMSO is faster, DMF simplifies the workup as it does not freeze at moderate temperatures and is easier to wash out.
Preparation: Charge a 3-neck round bottom flask with 2-Chloro-5-nitrobenzonitrile and DMF. Stir under N₂ atmosphere until fully dissolved.
Temperature Control: Cool the solution to 0–5°C .
Expert Insight: Although the reaction works at room temperature, the exotherm can be significant. Starting cold prevents "runaway" side reactions (such as nitrile hydrolysis or dimerization).
Addition: Add NaSMe portion-wise over 30 minutes.
Observation: The solution will likely darken (deep yellow/orange) as the Meisenheimer complex forms.
Reaction: Allow the mixture to warm to Room Temperature (20–25°C) and stir for 4 hours.
Validation: Monitor by TLC (30% EtOAc/Hexane) or HPLC. The starting material (Cl-analog) should be <0.5%.
Workup (The "Crash Out" Method):
Pour the reaction mixture slowly into 10 volumes of vigorously stirred ice water .
The product is highly lipophilic and will precipitate immediately as a solid.
Stir for 30 minutes to ensure all DMF is extracted into the aqueous phase.
Isolation: Filter the solid. Wash the cake with water (2x) and cold ethanol (1x) to remove sulfurous odors.
Drying: Vacuum dry at 45°C.
Expected Yield: 92–96%
Purity: >98% (HPLC)
Route Comparison: Why Not Fluorine?
Route B (Fluoro-Displacement) utilizes 2-Fluoro-5-nitrobenzonitrile.[2]
The Science: Fluorine is the most electronegative atom, creating a stronger dipole at the C-F bond. This lowers the energy of the transition state (Meisenheimer complex), making the reaction kinetically much faster (often <30 mins).
The Economics: The Fluoro-precursor is typically 5x to 10x more expensive than the Chloro-analog.
Verdict: Use Route B only if you are performing kinetic studies or if the Chloro-analog is unavailable. The yield improvement (approx. 2-3%) does not justify the cost increase for production.
Route C: The "Sandmeyer" Trap
Route C involves diazotization of 2-Amino-5-nitrobenzonitrile followed by displacement with thiolate/thiol.
The Protocol:
Dissolve amine in acid (HCl/H₂SO₄).
Add NaNO₂ at 0°C to form diazonium salt.
Add NaSMe or MeSH.
The Failure Points:
Side Reactions: Diazonium salts are unstable. Competitive hydrolysis forms phenols (2-hydroxy-5-nitrobenzonitrile).
Safety: Evolution of N₂ gas can be violent. Methyl mercaptan (MeSH) is a toxic gas.
Yield: Rarely exceeds 60% due to azo-coupling byproducts.
Verdict: Avoid this route.
Process Workflow Visualization
The following diagram outlines the logical flow for the recommended Route A, including critical decision points for quality control.
Caption: Operational workflow for the synthesis of 2-(Methylthio)-5-nitrobenzonitrile via SNAr.
Troubleshooting & Validation
Common Issues
Low Yield / Oily Product:
Cause: Incomplete precipitation or presence of residual DMF.
Fix: Ensure the water-to-DMF ratio is at least 10:1 during the quench. If the product oils out, cool the water to <5°C and scratch the flask to induce crystallization.
Hydrolysis of Nitrile (Amide Formation):
Cause: Reaction temperature too high (>60°C) or pH too high in the presence of water.
Fix: Keep the reaction anhydrous and below 30°C.
Analytical Validation
To confirm the identity of the product, look for these key markers:
1H NMR (CDCl₃): Look for a sharp singlet corresponding to the -SCH₃ group around 2.60–2.65 ppm . The aromatic protons will show a characteristic splitting pattern (d, dd, d) for the 1,2,4-substitution pattern.
IR Spectroscopy: A sharp, distinct peak at ~2230 cm⁻¹ confirms the retention of the Cyano (-CN) group. If this is absent, you have likely hydrolyzed to the amide.
References
World Intellectual Property Organization. (2001).[3] Process for preparing 1-(6-methylpyridin-3-yl)-2-[(4-(methylsulphonyl)phenyl]ethanone. (Patent WO 01/07410).[3] Link
Relevance: Validates the yield (>95%)
GuideChem. (2023). 2-(Methylthio)-5-nitrobenzonitrile Chemical Properties and Structure. Link
Relevance: Confirmation of CAS 74631-35-9 and structural d
Asian Journal of Chemistry. (2012). Synthesis of 2-Aryloxymethylbenzonitriles from 2-Cyanobenzyl Chloride. Link
Relevance: Provides comparative context for SNAr displacements on 2-cyano-activ
BenchChem. (2025).[4] Protocol: Synthesis of 2-Chloro-5-nitrobenzamide from 2-Chloro-5-nitrobenzonitrile. Link
Relevance: Highlights the risk of nitrile hydrolysis (side reaction)
Comparative Guide: Reference Standards for 2-(Methylthio)-5-nitrobenzonitrile
CAS: 74631-35-9 | Formula: C₈H₆N₂O₂S | M.W.: 194.21 g/mol [1][2] Abstract In the synthesis of fused heterocyclic Active Pharmaceutical Ingredients (APIs), 2-(Methylthio)-5-nitrobenzonitrile serves as a critical intermedi...
In the synthesis of fused heterocyclic Active Pharmaceutical Ingredients (APIs), 2-(Methylthio)-5-nitrobenzonitrile serves as a critical intermediate, particularly in nucleophilic aromatic substitution (
) pathways involving nitro-aromatic precursors.[1][2] Its structural duality—containing both a reducible nitro group and an oxidizable thioether—presents unique stability challenges.[2] This guide compares reference standard grades (CRM vs. Analytical Standards) and provides a validated protocol for impurity profiling, specifically targeting the rapid formation of sulfoxide degradation products that can skew potency calculations in drug development.
Part 1: The Hierarchy of Standards
Selecting the appropriate reference standard is not merely a compliance checkbox; it is a fundamental determinant of analytical accuracy. For a reactive intermediate like 2-(Methylthio)-5-nitrobenzonitrile, the "grade" of the standard dictates the risk profile of your data.[1][2]
Comparative Analysis: CRM vs. Analytical vs. Reagent Grade
Feature
Certified Reference Material (CRM)
Analytical Reference Standard
Reagent / Research Grade
Primary Use
ISO 17025/17034 Quantitation, Method Validation
Routine QC, HPLC Retention Time Marking
Early-phase Synthesis, Crude Identification
Traceability
SI-Traceable (NIST/BAM).[1][2] Mass balance confirmed by qNMR + HPLC + ROI + TGA.[2]
Traceable to internal primary standard (often via HPLC purity only).[2]
Senior Scientist Insight:
"I have seen '98% pure' Reagent Grade lots of thio-ethers test at only 92% potency when subjected to qNMR. The discrepancy? The remaining 6% was a mixture of water and the sulfoxide derivative (
), which shares a similar UV response but has a different molecular weight. Using Reagent Grade for quantitation introduces a systematic bias that can ruin yield calculations."
Part 2: Critical Quality Attributes (CQA) & Impurity Profile
The integrity of 2-(Methylthio)-5-nitrobenzonitrile is compromised by two main pathways: S-Oxidation and Hydrolysis .[1][2]
1. The Oxidation Pathway (The "Silent" Killer)
The methylthio group (-SMe) is highly susceptible to atmospheric oxidation, forming the Sulfoxide (
ICH Q3A(R2): Impurities in New Drug Substances. International Council for Harmonisation.[2] (Establishes reporting thresholds for impurities like the sulfoxide analog).
Synthesis and Properties of 2-(Methylthio)benzonitrile derivatives.
ISO 17034:2016 General requirements for the competence of reference material producers. (The gold standard for CRM production).[2]
A Comparative Guide to the UV-Vis Spectroscopic Properties of 2-(Methylthio)-5-nitrobenzonitrile and its Analogs
This guide provides an in-depth comparative analysis of the ultraviolet-visible (UV-Vis) spectroscopic properties of 2-(Methylthio)-5-nitrobenzonitrile and its structurally related analogs, 2-chloro-5-nitrobenzonitrile a...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth comparative analysis of the ultraviolet-visible (UV-Vis) spectroscopic properties of 2-(Methylthio)-5-nitrobenzonitrile and its structurally related analogs, 2-chloro-5-nitrobenzonitrile and 2-methoxy-5-nitrobenzonitrile. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science who utilize UV-Vis spectroscopy for qualitative and quantitative analysis of aromatic compounds.
The electronic absorption characteristics of a molecule are intrinsically linked to its chemical structure. In the case of substituted benzonitriles, the nature and position of substituents on the aromatic ring can significantly influence the wavelength of maximum absorption (λmax) and the molar absorptivity (ε). This guide will explore these substituent effects, providing a framework for understanding the spectral behavior of these compounds and offering practical guidance for their analysis.
Introduction to UV-Vis Spectroscopy of Aromatic Nitriles
UV-Vis spectroscopy is a powerful analytical technique that measures the absorption of ultraviolet and visible light by a molecule.[1] This absorption corresponds to the excitation of electrons from lower to higher energy molecular orbitals.[2] For aromatic compounds like benzonitriles, the most prominent electronic transitions are typically π → π* transitions within the benzene ring and n → π* transitions involving non-bonding electrons on heteroatoms, such as the nitrogen of the nitrile group or the sulfur of the methylthio group.
The position and intensity of these absorption bands are sensitive to the electronic environment of the chromophore—the part of the molecule responsible for light absorption.[3] Substituents on the aromatic ring can alter the energy levels of the molecular orbitals, leading to shifts in the absorption maxima. These shifts are categorized as:
Bathochromic shift (Red shift): A shift to a longer wavelength.
Hypsochromic shift (Blue shift): A shift to a shorter wavelength.
Understanding these shifts is crucial for identifying compounds and predicting their electronic properties.
Comparative UV-Vis Spectral Analysis
Compound
Substituent at C2
Key Spectral Features (Predicted/Reported)
Rationale for Spectral Shifts
2-(Methylthio)-5-nitrobenzonitrile
-SCH₃ (Methylthio)
Expected λmax > 2-chloro-5-nitrobenzonitrile. The sulfur atom's lone pair electrons can participate in resonance with the aromatic ring, extending the conjugation and causing a bathochromic shift.
The methylthio group is an electron-donating group through resonance.
2-Chloro-5-nitrobenzonitrile
-Cl (Chloro)
Reported IR and Raman data, but specific UV-Vis λmax is not detailed in the provided search results. Generally, the chloro group has a weaker electronic effect compared to -SCH₃ and -OCH₃.
The chloro group is an electron-withdrawing group via induction but can be a weak π-donor.
2-Methoxy-5-nitrobenzonitrile
-OCH₃ (Methoxy)
Analysis by HPLC with UV detection is mentioned, but specific λmax values are not provided.[4] The methoxy group is a strong electron-donating group through resonance.
The oxygen's lone pair electrons strongly conjugate with the aromatic ring, leading to a significant bathochromic shift.
Note: The nitro group (-NO₂) at the 5-position is a strong electron-withdrawing group and will significantly influence the overall electronic structure and UV-Vis absorption of all three compounds.
The Influence of Solvent Polarity
The choice of solvent can significantly impact the UV-Vis spectrum of a compound.[5][6] Polar solvents can interact with the ground and excited states of a molecule to different extents, leading to shifts in the absorption maxima.[7] For molecules where the excited state is more polar than the ground state, an increase in solvent polarity will stabilize the excited state more, resulting in a bathochromic (red) shift.[5] Conversely, if the ground state is more stabilized, a hypsochromic (blue) shift will be observed.[5]
When analyzing substituted benzonitriles, it is crucial to use solvents of appropriate polarity and to report the solvent used when presenting spectral data. Common solvents for UV-Vis spectroscopy include ethanol, methanol, acetonitrile, and cyclohexane.[8]
Experimental Protocol for UV-Vis Spectroscopic Analysis
This section provides a standardized protocol for obtaining the UV-Vis absorption spectrum of a substituted benzonitrile.
Materials and Instrumentation
Spectrophotometer: A dual-beam UV-Vis spectrophotometer capable of scanning from at least 200 nm to 800 nm.
Cuvettes: Quartz cuvettes with a 1 cm path length are required for measurements in the UV region.[9]
Solvent: A UV-grade solvent in which the analyte is soluble and that is transparent in the wavelength range of interest.
Analyte: A pure sample of the benzonitrile derivative.
Volumetric flasks and pipettes: For accurate preparation of solutions.
Step-by-Step Procedure
Solution Preparation:
Prepare a stock solution of the analyte in the chosen solvent at a known concentration (e.g., 1 mg/mL).
From the stock solution, prepare a series of dilutions to determine the optimal concentration that gives an absorbance reading between 0.2 and 0.8 for the main absorption band. This range ensures the best accuracy and adherence to the Beer-Lambert Law.[3]
Instrument Setup:
Turn on the spectrophotometer and allow it to warm up according to the manufacturer's instructions.
Set the desired wavelength range for the scan (e.g., 200-800 nm).
Baseline Correction:
Fill a clean quartz cuvette with the pure solvent to be used as a blank.
Place the blank cuvette in both the sample and reference holders and run a baseline scan. This corrects for any absorbance from the solvent and the cuvette itself.[9]
Sample Measurement:
Rinse a clean cuvette with a small amount of the sample solution before filling it.
Place the sample cuvette in the sample holder.
Run the spectral scan.
Data Analysis:
Identify the wavelength of maximum absorbance (λmax).
If performing quantitative analysis, construct a calibration curve by plotting the absorbance at λmax versus the concentration of the standard solutions.[1]
Experimental Workflow Diagram
Caption: Experimental workflow for UV-Vis spectroscopic analysis.
Conclusion
The UV-Vis spectroscopic properties of 2-(methylthio)-5-nitrobenzonitrile and its analogs are dictated by the interplay of the electronic effects of the substituents on the benzonitrile core. The electron-donating methylthio and methoxy groups are expected to induce bathochromic shifts compared to the less electron-donating chloro substituent. A thorough understanding of these structure-property relationships, coupled with a robust experimental protocol, is essential for the accurate characterization and quantification of these compounds in various scientific applications.
References
Sim4t. (2013). UV Vis Absorption Experiment 1: Beer-Lambert Law and Identification of an Unknown Mixture.
Purdue University. Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory.
Mettler Toledo. UV/Vis Spectroscopy Guide | Principles, Equipment & More.
Master Organic Chemistry. (2016, September 16). Introduction To UV-Vis Spectroscopy.
International Journal of Scientific Development and Research. (2025, July). Comparative study of Spectroscopic Analysis of 2-Chloro-5-Nitrobenzonitrile and 2,5-Dichlorobenzonitrile.
ResearchGate. Synthesis, spectral correlations and antimicrobial activities of substituted 4-((E)-2-benzylidenehydrazinyl)benzonitriles.
SIELC Technologies. (2018, February 16). Separation of 2-Methoxy-5-nitrobenzonitrile on Newcrom R1 HPLC column.
Unknown Source. Experiment 2: UV-Vis Spectrophotometric Characterization of DOC.
Michigan State University Department of Chemistry. UV-Visible Spectroscopy.
PubChem. 2-Methoxy-6-nitrobenzonitrile.
ResearchGate. (2026, January 10). 4‐Nitrobenzonitrile.
Chemsrc. (2025, August 26). 2-Chloro-5-nitrobenzonitrile.
Sigma-Aldrich. 2-Chloro-5-nitrobenzonitrile 99%.
Virtual Labs. Solvent Effects on the UV-visible Absorption Spectra.
ChemSynthesis. (2025, May 20). 2-methoxy-5-nitrobenzonitrile.
TCI Chemicals. UV-Vis Spectrum Data.
MDPI. (2021, December 20). Synthesis, Crystal Structures, and Molecular Properties of Three Nitro-Substituted Chalcones.
Scribd. Effect of Solvent Polarity On UV-Vis Spectra.
NIST. 2-Chloro-5-nitrobenzoic acid.
vscht.cz. Ultraviolet and visible spectrometry.
Semantic Scholar. (2016, February 1). Synthesis, spectral correlations and antimicrobial activities of substituted 4-((E)-2-benzylidenehydrazinyl)benzonitriles.
MDPI. (2021, January 31). Solvent effects on the UV-visible absorption spectra of some new 3-methyl-5-(Phenylamino)-4-((4-phenylazo-phenyl)azo)-2-substituted thiophene dyes.
This guide outlines the technical and operational protocols for the safe disposal of 2-(Methylthio)-5-nitrobenzonitrile (CAS: 74631-35-9).[1] It is designed for researchers and safety officers requiring immediate, action...
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines the technical and operational protocols for the safe disposal of 2-(Methylthio)-5-nitrobenzonitrile (CAS: 74631-35-9).[1] It is designed for researchers and safety officers requiring immediate, actionable data backed by chemical logic.
PART 1: IMMEDIATE ACTION CARD (Emergency Overview)
Do NOT dispose of this compound down the drain.
Do NOT mix with strong oxidizers or acids (Risk of HCN evolution and exothermic reaction).
Incineration with secondary combustion chamber and scrubbers (required for Nitrile/Nitro/Thio content).
PART 2: CHEMICAL PROFILE & HAZARD MECHANISM
To safely handle waste, one must understand the causality of the hazard. This compound is not merely "toxic"; it is a multi-functional aromatic system with distinct reactivities that dictate its disposal path.
1. The Nitro Group (-NO₂)
Mechanism: Nitro groups are strong electron-withdrawing groups. While mono-nitro aromatics are generally stable, they increase the compound's oxygen balance, making it an energetic fuel source during incineration.
Disposal Implication: Thermal decomposition releases Nitrogen Oxides (NOₓ). Incinerators must operate at temperatures >1000°C to minimize NOₓ formation and ensure complete destruction.
2. The Nitrile Group (-CN)
Mechanism: Under acidic conditions or incomplete combustion, the nitrile group can hydrolyze or decompose to release Hydrogen Cyanide (HCN), a potent cellular asphyxiant.
Disposal Implication:Strict segregation from acids is mandatory in the waste accumulation area. The waste stream must be flagged for "Nitrile Content" to ensure the disposal facility monitors for cyanide emissions.
3. The Thioether Group (-S-CH₃)
Mechanism: The methylthio group contains sulfur. Upon combustion, this oxidizes to Sulfur Dioxide (SO₂) and Sulfur Trioxide (SO₃).
Disposal Implication: Standard organic solvent waste streams often have sulfur limits (e.g., <1%). Because this compound is sulfur-rich, it may require a dedicated "High Sulfur" waste stream to prevent corrosion of standard incinerator scrubbers or violation of emission permits.
PART 3: WASTE SEGREGATION & PACKAGING PROTOCOLS
Proper segregation is the first line of defense against unplanned chemical reactions.
Waste Stream Decision Matrix
Caption: Figure 1. Waste segregation logic flow. Critical decision points based on physical state and solvent carrier to ensure compatibility with commercial incineration streams.
Detailed Packaging Steps
Primary Containment:
Solids: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Avoid glass if possible to prevent breakage during transport.
Liquids: Use an HDPE or amber glass container. Ensure the cap has a Teflon (PTFE) liner to prevent solvent degradation of the seal.
Labeling:
Adhere to the GHS (Globally Harmonized System) standards.
Mandatory Tags: "Flammable" (if in solvent), "Toxic," "Irritant."
Chemical Specifics: Write the full chemical name. Do not use abbreviations (e.g., "MTNB" is unacceptable).
Constituent Warning: Clearly mark "Contains Sulfur" and "Contains Organic Nitriles."
Secondary Containment:
Place the primary container inside a secondary spill tray or overpack drum during storage to capture potential leaks.
PART 4: DISPOSAL WORKFLOW (Cradle-to-Grave)
This workflow describes the lifecycle of the waste from the laboratory bench to final destruction.
Caption: Figure 2. Operational workflow for disposal. Note the critical hand-off points where accurate data entry (tagging) ensures safety downstream.
Step-by-Step Protocol
Quantification: Estimate the concentration of 2-(Methylthio)-5-nitrobenzonitrile in the waste container. If >5%, this must be highlighted on the manifest.
Compatibility Check: Ensure no oxidizing agents (Peroxides, Nitric Acid) are present in the same container.
Self-Validating Check: Test pH of liquid waste. If pH < 3, STOP . Nitriles in acidic waste can generate HCN. Neutralize or segregate immediately.
Manifesting:
US RCRA Code: Likely D001 (Ignitable, if in solvent) or D003 (Reactive, potentially, though less likely for this specific derivative). If not characteristic, it falls under Non-RCRA Regulated Chemical Waste but remains hazardous by OSHA standards.
Note: Always consult your local EHS officer for state-specific codes (e.g., California has stricter "California Hazardous Waste" codes).
PART 5: REFERENCES
U.S. EPA. (2023). Hazardous Waste Characteristics: Reactivity (D003) and Ignitability (D001). Retrieved from [Link]
National Institutes of Health (PubChem). (2023). Compound Summary: 2-(Methylthio)-5-nitrobenzonitrile (CAS 74631-35-9).[1][2] Retrieved from [Link]
As a Senior Application Scientist, I advise treating 2-(Methylthio)-5-nitrobenzonitrile not merely as a generic reagent, but as a poly-functionalized aromatic intermediate carrying distinct toxicological risks. This compound features both a nitro group (
) and a nitrile group () alongside a thioether.
Operational Insight:
While standard Safety Data Sheets (SDS) classify this as "Harmful" (Category 4), the structural presence of the nitro moiety suggests a latent risk of methemoglobinemia (interference with oxygen transport in blood) upon significant exposure. Furthermore, the nitrile group requires strict avoidance of strong acids or oxidizers to prevent the theoretical liberation of hydrogen cyanide (HCN) or toxic sulfur oxides (
) during thermal decomposition.
This guide provides a self-validating safety protocol designed to isolate the researcher from these specific chemical hazards.
Hazard Assessment & Risk Analysis (GHS)
Hazard Class
Category
Signal
H-Code
Scientist's Interpretation
Acute Toxicity (Oral)
4
Warning
H302
Harmful if swallowed.[2] High bioavailability expected due to lipophilicity.
Acute Toxicity (Dermal)
4
Warning
H312
Skin absorption is a viable route of entry. Systemic effects possible.[3][4][5]
Acute Toxicity (Inhal.)
4
Warning
H332
Dust/aerosol inhalation is the primary high-risk vector in the lab.
Skin/Eye Irritation
2/2A
Warning
H315/H319
Causes significant irritation.[2][3] Thioethers can also be sensitizing.
Critical Incompatibilities:
Strong Oxidizers: Risk of exothermic reaction and sulfur oxide generation.
Strong Acids: Potential hydrolysis of nitrile; remote risk of HCN evolution if heated.
Reducing Agents: Vigorous reaction with nitro group (e.g., hydrazine, metal hydrides).
Personal Protective Equipment (PPE) Matrix
This matrix is designed to create a redundant barrier system. Do not rely on a single layer of protection.
Permeation Defense: Nitro-aromatics can permeate thin nitrile. Double gloving provides a "breakthrough indicator" system—if the outer glove is soiled, change immediately.
Respiratory
P3 / N100 Particulate Filter (if handling powder outside hood) or Full Fume Hood (Standard)
Aerosol Control: The solid powder is the highest inhalation risk. Engineering controls (hood) are primary; respirators are secondary for spill cleanup.
Eye Protection
Chemical Splash Goggles (ANSI Z87.1+)
Vapor/Dust Seal: Safety glasses are insufficient for fine powders that can drift around lenses. Goggles seal the ocular cavity.
Body Protection
Lab Coat (Cotton/Poly) + Chemical Apron (Tyvek/PVC)
Decontamination: A standard lab coat absorbs liquids. An apron provides an impervious shield for the torso during weighing/transfer.
Operational Protocol: Safe Handling Workflow
This workflow enforces a "closed-loop" mentality to minimize open-air exposure.
Step 1: Engineering Controls Setup
Ventilation: Verify Fume Hood face velocity is > 0.5 m/s (100 fpm) .
Static Control: Use an antistatic gun or ionizer bar if the powder is fluffy/static-prone to prevent dispersal.
Step 2: Weighing & Transfer
Tare the receiving vessel (flask) before adding the solid.
Transfer solid using a disposable spatula or a dedicated scoop to avoid cross-contamination.
Solvation: If possible, dissolve the solid in the reaction solvent (e.g., DMSO, DCM) inside the hood immediately after weighing. Handling the compound as a solution significantly reduces inhalation risk.
Step 3: Reaction Monitoring
Temperature: Monitor exotherms closely if reducing the nitro group.
Sealing: Keep reaction vessels under an inert atmosphere (Nitrogen/Argon) to prevent moisture ingress and oxidation of the thioether.
Contain: Cover spill with wet paper towels (to prevent dust) or use a HEPA vacuum. DO NOT dry sweep.
Clean: Wipe surface with 10% bleach solution (oxidizes sulfur residues) followed by water.
Scenario B: Skin Exposure
Immediate Action: Wash with soap and water for 15 minutes .
Observation: Monitor for signs of cyanosis (blue lips/fingernails) indicating methemoglobinemia. Seek medical attention if irritation persists.
Waste Management & Disposal
Disposal must strictly adhere to local environmental regulations (RCRA in US, local EPA elsewhere).
Waste Stream
Classification
Disposal Method
Solid Waste
Hazardous Chemical Waste
Incineration. Label clearly as "Nitro-aromatic / Sulfur-containing". Do not mix with oxidizers in the waste bin.
Liquid Waste
Halogenated/Non-Halogenated Organic
High-Temp Incineration. Ensure the waste manifest lists "Nitrile" and "Organic Sulfur" to alert disposal facility of potential / emissions.
Contaminated Sharps
Hazardous Sharps
Standard sharps container.
Logistical Note: Do not dispose of this compound down the drain. The thioether moiety is toxic to aquatic life with long-lasting effects (H412 implied for similar structures).[3]
References
ChemicalBook. (2023). 2-(Methylthio)-5-nitrobenzonitrile MSDS. Retrieved from
Thermo Fisher Scientific. (2024). Safety Data Sheet: 2-(Methylthio)benzonitrile (Structural Analog Data). Retrieved from [6]
PubChem. (n.d.). Compound Summary: Nitrobenzonitrile Derivatives. National Library of Medicine. Retrieved from
GuideChem. (2024). 2-(Methylthio)-5-nitrobenzonitrile CAS 74631-35-9 Properties. Retrieved from